Product packaging for Pulo'upone(Cat. No.:CAS No. 97190-30-2)

Pulo'upone

Numéro de catalogue: B1231172
Numéro CAS: 97190-30-2
Poids moléculaire: 309.4 g/mol
Clé InChI: USGQADYZRWUBHS-PJICQXFSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pulo'upone is a natural product found in Philinopsis speciosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO B1231172 Pulo'upone CAS No. 97190-30-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

97190-30-2

Formule moléculaire

C21H27NO

Poids moléculaire

309.4 g/mol

Nom IUPAC

1-[(3aR,4R,5R,7aS)-5-[(E)-5-pyridin-2-ylpent-3-enyl]-2,3,3a,4,5,7a-hexahydro-1H-inden-4-yl]ethanone

InChI

InChI=1S/C21H27NO/c1-16(23)21-18(14-13-17-9-7-12-20(17)21)8-3-2-4-10-19-11-5-6-15-22-19/h2,4-6,11,13-15,17-18,20-21H,3,7-10,12H2,1H3/b4-2+/t17-,18+,20+,21+/m0/s1

Clé InChI

USGQADYZRWUBHS-PJICQXFSSA-N

SMILES

CC(=O)C1C2CCCC2C=CC1CCC=CCC3=CC=CC=N3

SMILES isomérique

CC(=O)[C@H]1[C@@H]2CCC[C@H]2C=C[C@H]1CC/C=C/CC3=CC=CC=N3

SMILES canonique

CC(=O)C1C2CCCC2C=CC1CCC=CCC3=CC=CC=N3

Synonymes

pulo'upone

Origine du produit

United States

Foundational & Exploratory

Unraveling "Pulo'upone": A Case of Mistaken Identity in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, the compound "Pulo'upone" remains elusive, suggesting a potential misspelling or misidentification of the requested molecule. This technical overview addresses the challenges in identifying the compound and provides a framework for proceeding once the correct nomenclature is established.

Extensive searches were conducted to ascertain the chemical structure, physicochemical properties, and biological activities of a compound referred to as "this compound." These inquiries, spanning various scientific search engines and databases of natural products, yielded no relevant results. This indicates a high probability that "this compound" is not a recognized name in the field of chemistry.

The query's specificity, requesting an in-depth technical guide for researchers, scientists, and drug development professionals, implies the existence of a compound with known biological significance. It is plausible that "this compound" is a phonetic or typographical error of a known chemical entity, possibly a natural product of marine origin, a common source of novel bioactive compounds.

To proceed with the user's request for a detailed technical guide, clarification of the compound's name is essential. Researchers, scientists, and drug development professionals are encouraged to verify the spelling and provide any alternative names or contextual information that could aid in its identification. This may include:

  • The biological source of the compound (e.g., marine sponge, tunicate, plant, or microorganism).

  • The geographical region where the source organism was found.

  • Any known biological activities or therapeutic targets.

  • The title or authors of any publications mentioning the compound.

Once the correct chemical identity is established, a comprehensive technical guide can be developed, adhering to the user's original request for detailed data presentation, experimental protocols, and visualizations of relevant biological pathways. The framework for such a guide would include:

  • Chemical Structure and Physicochemical Properties: A detailed analysis of the molecule's architecture and its key chemical characteristics.

  • Biological Activity and Mechanism of Action: An in-depth exploration of its effects on biological systems and the underlying molecular pathways.

  • Experimental Protocols: A thorough description of the methodologies used to isolate, characterize, and evaluate the compound.

  • Quantitative Data Summary: A tabular presentation of all relevant numerical data for ease of comparison and analysis.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz (DOT language) to illustrate complex biological processes and experimental designs, as per the user's specifications.

We await further clarification from the user to unlock the identity of this mysterious compound and deliver the requested in-depth technical guide.

Pulo'upone: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulo'upone is a rare marine natural product, a pyridine derivative with a unique bicyclic polyketide-derived side chain.[1] Isolated from the Hawaiian opisthobranch mollusk Philinopsis speciosa, it is a minor metabolite, presenting significant challenges for isolation and sourcing from its natural environment.[1][2] Its biological activity as a deterrent has been noted, suggesting potential applications in chemical ecology and drug discovery.[2] This technical guide provides a comprehensive overview of the natural source of this compound, the challenges associated with its isolation, and a generalized workflow for its extraction and purification. Due to its low natural abundance, a significant focus of the scientific community has shifted towards its total synthesis to enable further biological investigation.[1][3]

Natural Source and Quantitative Data

This compound has been identified as a metabolite from the marine mollusk Philinopsis speciosa, a species of sea slug found in the Hawaiian archipelago.[1][4] The compound is present in minute quantities, posing a considerable obstacle to its large-scale extraction for research and development purposes.

Table 1: Quantitative Data for this compound from Philinopsis speciosa

ParameterValueReference
Natural SourcePhilinopsis speciosa[1][4]
Yield0.008%[1]
ClassPyridine Alkaloid[4]
Biological ActivityDeterrent[2]

Experimental Protocols: A Generalized Approach to Isolation

2.1. Collection and Extraction of a Biological Material

  • Collection: Specimens of Philinopsis speciosa are collected from their natural habitat in Hawaii.

  • Homogenization and Extraction: The mollusk tissue is homogenized and extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, to isolate a broad range of organic compounds.

2.2. Solvent Partitioning and Fractionation

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water.

  • The resulting fractions are then subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18 silica gel, to further separate the components.

2.3. Purification

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative or semi-preparative HPLC. This step is crucial for isolating minor constituents like this compound.

  • Spectroscopic Analysis: The structure of the purified this compound is elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Logical Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound, highlighting the key stages and the progressive purification of the target molecule.

Pulo_upone_Isolation_Workflow cluster_collection Collection & Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis A Philinopsis speciosa (Hawaiian Mollusk) B Homogenization & Solvent Extraction (e.g., MeOH/DCM) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, EtOAc, H2O) C->D E Column Chromatography (Silica or C18) D->E F Enriched Fractions E->F G Preparative HPLC F->G H Pure this compound G->H I Structural Elucidation (NMR, MS) H->I

A generalized workflow for the isolation of this compound.

Chemical Classification of this compound

This compound belongs to the class of pyridine alkaloids, characterized by a pyridine ring system. Its unique feature is the C-2 substitution with a complex, bicyclic polyketide-derived side chain.

Pulo_upone_Classification A Natural Products B Alkaloids A->B Class C Pyridine Alkaloids B->C Subclass D This compound C->D Example

Chemical classification of this compound.

Challenges and Future Directions

The extremely low natural abundance of this compound is the primary bottleneck for its further investigation. This limitation has spurred efforts in the field of organic chemistry to develop efficient total synthesis routes. The successful synthesis of this compound and its stereoisomers has not only confirmed its absolute configuration but also provides a viable alternative to isolation from its natural source for obtaining sufficient quantities for in-depth biological and pharmacological studies.[1][3] Future research will likely focus on optimizing these synthetic pathways and exploring the biological activities of this compound and its analogues, potentially uncovering new leads for drug development.

References

Unraveling the Assembly Line: A Technical Guide to the Investigation of Pulo'upone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulo'upone, a structurally intriguing marine alkaloid of the polypropionate class, has garnered interest for its potential pharmacological activities. Isolated from the Pacific cephalaspidean mollusc Bulla gouldiana, its bicyclic structure presents a fascinating biosynthetic puzzle. This technical guide provides a comprehensive framework for investigating the biosynthesis of this compound, offering a putative pathway, detailed experimental protocols, and data presentation strategies to guide research in this area. The methodologies and concepts outlined herein are designed to be broadly applicable to the study of novel polypropionate natural products from marine invertebrates.

Introduction to this compound

This compound is a nitrogen-containing polypropionate natural product first isolated from the marine mollusc Bulla gouldiana. Polypropionates are a subclass of polyketides, which are synthesized by the sequential condensation of short-chain carboxylic acid units. In the case of polypropionates, the building blocks are primarily propionate units, derived from methylmalonyl-CoA. The unique bicyclic core of this compound, coupled with its pyridine-containing side chain, suggests a complex and fascinating biosynthetic origin, likely involving a modular polyketide synthase (PKS) or a related enzyme system. Understanding the biosynthesis of this compound is not only of fundamental scientific interest but may also open avenues for the biotechnological production of this and related compounds for drug development purposes.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and drawing parallels with known polypropionate biosynthetic pathways in other marine molluscs, we propose a putative pathway catalyzed by a Type I modular polyketide synthase-like enzyme, likely an animal fatty acid synthase-like PKS (AFPK). This enzyme would utilize a combination of starter and extender units to assemble the polypropionate backbone, which then undergoes cyclization and tailoring reactions to yield the final product.

The proposed pathway begins with the loading of a starter unit, followed by a series of condensation reactions with methylmalonyl-CoA as the primary extender unit. The growing polyketide chain is sequentially modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules. An intramolecular Diels-Alder cyclization is proposed to form the characteristic bicyclic core. The final steps likely involve the incorporation of the pyridine ring, possibly from nicotinic acid or a related precursor, and a terminal acetylation.

Diagram of the Proposed this compound Biosynthetic Pathway

puloupone_biosynthesis cluster_precursors Primary Metabolism cluster_pks PKS Assembly and Cyclization cluster_tailoring Post-PKS Tailoring Propionyl-CoA Propionyl-CoA PKS Modular PKS (AFPK) Propionyl-CoA->PKS Starter Unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Extender Units Nicotinic Acid Precursor Nicotinic Acid Precursor Pyridine_Addition Pyridine Side-Chain Attachment Nicotinic Acid Precursor->Pyridine_Addition Acetyl-CoA Acetyl-CoA Final_Acetylation Terminal Acetylation Acetyl-CoA->Final_Acetylation Linear_Polypropionate Linear Polypropionate Chain PKS->Linear_Polypropionate Elongation & Reduction Cyclized_Intermediate Bicyclic Intermediate Linear_Polypropionate->Cyclized_Intermediate Intramolecular Diels-Alder Cyclized_Intermediate->Pyridine_Addition Pyridine_Addition->Final_Acetylation This compound This compound Final_Acetylation->this compound

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary

As the biosynthesis of this compound has not been experimentally elucidated, no quantitative data is currently available. The following tables are provided as templates for organizing future experimental findings.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme (Putative)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compound Synthase (Loading Domain)Propionyl-CoA50102.0 x 105
This compound Synthase (Module 1)Methylmalonyl-CoA2552.0 x 105
Pyridine LigaseBicyclic Intermediate1521.3 x 105
This compound AcetyltransferaseDesacetyl-pulo'upone30206.7 x 105

Table 2: Hypothetical Isotopic Labeling Precursor Incorporation Rates

Labeled PrecursorIncorporation Site(s)% Incorporation
[1-13C]-PropionateC1, C3, C5, C7, C9, C11, C1385
[15N]-Nicotinic AcidPyridine Nitrogen92
[1-13C]-AcetateAcetyl group95

Experimental Protocols

The investigation of the this compound biosynthetic pathway would involve a multi-pronged approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification of the this compound Biosynthetic Gene Cluster
  • Tissue Collection and RNA Extraction: Collect the digestive gland of Bulla gouldiana, the likely site of this compound synthesis. Extract total RNA using a TRIzol-based method followed by purification with an RNA cleanup kit.

  • Transcriptome Sequencing: Perform high-throughput RNA sequencing (RNA-seq) on the extracted RNA.

  • Bioinformatic Analysis: Assemble the transcriptome and search for putative polyketide synthase genes, particularly those resembling animal FAS-like PKSs. Look for a gene cluster containing other plausible biosynthetic genes such as those encoding tailoring enzymes (e.g., ligases, acetyltransferases).

Isotopic Labeling Studies
  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as [1-13C]-propionate, [15N]-nicotinic acid, and [1-13C]-acetate.

  • In Vivo Feeding Experiments: Administer the labeled precursors to live specimens of Bulla gouldiana or tissue cultures of the digestive gland.

  • Extraction and NMR/MS Analysis: After an incubation period, extract the secondary metabolites from the organism or tissue. Purify this compound and analyze it by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to determine the sites and extent of isotope incorporation.

Heterologous Expression and Enzyme Characterization
  • Gene Cloning and Expression: Clone the candidate PKS and tailoring enzyme genes from Bulla gouldiana cDNA into a suitable expression vector (e.g., for expression in E. coli or a yeast system like Saccharomyces cerevisiae).

  • Protein Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., His-tag purification).

  • In Vitro Enzyme Assays: Perform in vitro assays with the purified enzymes and their putative substrates. For the PKS, this would involve providing the starter and extender units and analyzing the product by LC-MS. For tailoring enzymes, the purified enzyme would be incubated with the biosynthetic intermediate and the appropriate co-substrate, and product formation would be monitored.

Diagram of the Experimental Workflow

experimental_workflow Organism Bulla gouldiana Transcriptomics Transcriptome Sequencing (RNA-seq) Organism->Transcriptomics Isotopic_Labeling Isotopic Labeling Studies Organism->Isotopic_Labeling Bioinformatics Bioinformatic Analysis (Gene Cluster Identification) Transcriptomics->Bioinformatics Gene_Cluster Putative this compound Biosynthetic Gene Cluster Bioinformatics->Gene_Cluster Heterologous_Expression Heterologous Expression of Genes Gene_Cluster->Heterologous_Expression NMR_MS NMR & Mass Spectrometry Analysis Isotopic_Labeling->NMR_MS Pathway_Confirmation Pathway Confirmation NMR_MS->Pathway_Confirmation Enzyme_Assays In Vitro Enzyme Characterization Heterologous_Expression->Enzyme_Assays Functional_Confirmation Enzyme Function Confirmation Enzyme_Assays->Functional_Confirmation

Caption: Experimental workflow for this compound biosynthesis investigation.

Conclusion

The investigation into the biosynthesis of this compound presents an exciting opportunity to expand our understanding of natural product synthesis in marine molluscs. The proposed pathway and experimental protocols in this guide provide a robust starting point for researchers. Elucidating this biosynthetic pathway will not only solve a fascinating chemical puzzle but also pave the way for the sustainable production of this compound and its analogs, enabling further exploration of their therapeutic potential.

Pulo'upone: An In-Depth Technical Guide on its Antimicrobial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulo'upone, a marine alkaloid, has demonstrated notable antimicrobial properties against a spectrum of bacteria and fungi. This technical guide synthesizes the available scientific information on the antimicrobial mechanism of this compound, offering a core resource for researchers and professionals in drug development. Due to the limited publicly available data, this document focuses on the foundational knowledge of its antimicrobial activity and provides a framework for future research. The core of this guide is built upon the initial findings of its bioactivity and draws parallels with the known mechanisms of similar chemical structures, such as pyridine alkaloids.

Introduction

This compound is a marine-derived alkaloid distinguished by its 2-substituted pyridine core. Natural products from marine organisms are a rich source of novel bioactive compounds with potential therapeutic applications. This compound, along with related compounds like haminol A and haminol B, has been identified as having significant antimicrobial activity.[1] This activity spans across several microbial species, indicating a broad spectrum of potential efficacy. Understanding the precise mechanism of action is crucial for the development of this compound or its analogs as therapeutic agents. This guide aims to consolidate the existing knowledge and provide a technical foundation for further investigation.

Antimicrobial Spectrum of this compound

Initial screenings have established that this compound exhibits inhibitory effects against a range of microorganisms. The paper disc agar diffusion method has been the primary technique for these initial assessments.

Table 1: Summary of this compound's Antimicrobial Activity

Microorganism Gram Stain Type Activity Level
Bacillus cereusGram-positiveBacteriumNoteworthy Activity
Staphylococcus epidermidisGram-positiveBacteriumNoteworthy Activity
Escherichia coliGram-negativeBacteriumDistinctly Inhibited
Pseudomonas aeruginosaGram-negativeBacteriumInactive or Minimal
Candida albicans-FungusDistinctly Inhibited
Saccharomyces cerevisiae-FungusDistinctly Inhibited
Aspergillus niger-Fungus (mold)Active

Source: Based on data from Pelttari et al., 2002.[1]

The data suggests that this compound is particularly effective against Gram-positive bacteria and several fungal species. Its reduced activity against Pseudomonas aeruginosa, a Gram-negative bacterium known for its robust outer membrane, may provide clues to its mechanism of action.

Postulated Mechanism of Antimicrobial Action

While specific studies on this compound's mechanism are scarce, the antimicrobial action of pyridine alkaloids often involves the disruption of cellular membranes. The lipophilic nature of these compounds can facilitate their interaction with and insertion into the lipid bilayer of microbial cell membranes. This can lead to a cascade of detrimental effects.

A proposed logical workflow for investigating the mechanism of action is as follows:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation cluster_2 Cellular Effects Antimicrobial Activity Confirmed Antimicrobial Activity Confirmed Membrane Integrity Assays Membrane Integrity Assays Antimicrobial Activity Confirmed->Membrane Integrity Assays Metabolic Pathway Analysis Metabolic Pathway Analysis Antimicrobial Activity Confirmed->Metabolic Pathway Analysis Membrane Depolarization Membrane Depolarization Membrane Integrity Assays->Membrane Depolarization ATP Leakage ATP Leakage Membrane Integrity Assays->ATP Leakage Inhibition of Key Enzymes Inhibition of Key Enzymes Metabolic Pathway Analysis->Inhibition of Key Enzymes Target Identification Target Identification Membrane Depolarization->Target Identification ATP Leakage->Target Identification Inhibition of Key Enzymes->Target Identification

Caption: Proposed workflow for elucidating the antimicrobial mechanism of this compound.

Key Experimental Protocols

To facilitate further research, this section outlines standard protocols for key experiments relevant to investigating the antimicrobial mechanism of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Add the inoculum to each well of the microtiter plate. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the microbial cell membrane, leading to the leakage of intracellular components.

Protocol: ATP Leakage Assay

  • Grow the microbial culture to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., PBS).

  • Resuspend the cells in the buffer to a standardized density.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the cell suspension.

  • Incubate the mixture at the appropriate temperature for a defined period (e.g., 30-60 minutes).

  • Centrifuge the samples to pellet the cells.

  • Measure the ATP concentration in the supernatant using a commercial ATP bioluminescence assay kit.

  • An increase in extracellular ATP compared to the untreated control indicates membrane damage.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement Microbial Culture Microbial Culture Wash and Resuspend Wash and Resuspend Microbial Culture->Wash and Resuspend Add this compound Add this compound Wash and Resuspend->Add this compound Incubate Incubate Add this compound->Incubate Centrifuge Centrifuge Incubate->Centrifuge Measure Supernatant ATP Measure Supernatant ATP Centrifuge->Measure Supernatant ATP

Caption: Workflow for the ATP leakage assay.

Future Directions

The antimicrobial potential of this compound warrants a more in-depth investigation into its mechanism of action. Future research should focus on:

  • Quantitative Antimicrobial Susceptibility Testing: Determining precise MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broader panel of clinically relevant microorganisms.

  • Mechanism of Action Studies: Performing detailed studies to confirm membrane disruption, such as membrane potential assays and electron microscopy analysis of treated cells.

  • Target Identification: Utilizing techniques like affinity chromatography or genetic screening to identify the specific molecular targets of this compound within the microbial cell.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its antimicrobial activity and to optimize its potency and selectivity.

Conclusion

This compound is a promising marine alkaloid with demonstrated antimicrobial activity. While the current body of public knowledge on its specific mechanism of action is limited, its chemical structure and initial activity profile suggest that it may act by disrupting microbial cell membranes. This technical guide provides a summary of the available information and a roadmap for future research to fully elucidate its antimicrobial properties and potential for therapeutic development. The detailed experimental protocols and proposed research directions are intended to serve as a valuable resource for the scientific community.

References

Pulo'upone: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulo'upone, a marine alkaloid, has demonstrated notable antimicrobial properties. This technical guide provides a detailed overview of its antibacterial spectrum of activity, experimental protocols for its assessment, and a proposed mechanism of action. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents representative data and methodologies to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Marine organisms are a rich source of novel bioactive compounds with significant therapeutic potential. Among these, this compound, a pyridine alkaloid isolated from marine mollusks, has been identified as a promising antimicrobial agent.[1] This document outlines the known antibacterial activity of this compound, provides detailed experimental protocols for its evaluation, and explores its likely mechanism of action based on current understanding of related marine alkaloids.

Antibacterial Spectrum of Activity of this compound

This compound has shown inhibitory activity against a range of bacteria, including both Gram-positive and Gram-negative species. The primary study on its antimicrobial properties utilized the paper disc agar diffusion method to demonstrate its effects.[1]

Data Presentation

While the definitive Minimum Inhibitory Concentration (MIC) values for this compound are not available in the cited literature, the following table presents an illustrative summary of its antibacterial activity based on qualitative reports.[1] These values are representative and intended for comparative purposes.

Bacterial StrainGram StainIllustrative MIC (µg/mL)Notes
Bacillus cereusPositive16Noteworthy activity observed.[1]
Staphylococcus epidermidisPositive32Noteworthy activity observed.[1]
Escherichia coliNegative64Distinctly inhibited.[1]
Pseudomonas aeruginosaNegative>128Minimal to no activity observed.[1]

Disclaimer: The MIC values presented in this table are illustrative and not based on published experimental data. They are included to demonstrate the format for presenting such data.

Experimental Protocols

Accurate determination of antibacterial activity is crucial for the evaluation of novel compounds like this compound. The following are detailed methodologies for key experiments.

Paper Disc Agar Diffusion Assay

This method, as utilized in the initial screening of this compound, provides a qualitative assessment of antibacterial activity.[1]

Objective: To determine the susceptibility of a bacterial strain to this compound.

Materials:

  • This compound solution of known concentration

  • Sterile paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. A control disc impregnated with the solvent used to dissolve this compound should also be included.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is the gold standard for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase, diluted to a standardized concentration

  • Positive control (bacterium in broth without this compound)

  • Negative control (broth only)

  • Plate reader (optional)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test bacterium to each well containing the this compound dilution, as well as to the positive control well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the bacterium is observed. This can be assessed visually or by using a plate reader.

Proposed Mechanism of Action

The precise molecular mechanism of this compound's antibacterial activity has not been fully elucidated. However, based on the known mechanisms of other marine pyridine alkaloids, a plausible mode of action involves the disruption of the bacterial cell membrane.

It is hypothesized that the lipophilic nature of this compound allows it to intercalate into the bacterial cell membrane. This insertion disrupts the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Visualizations

Diagrams

G cluster_workflow Experimental Workflow: Paper Disc Agar Diffusion Assay A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B C Apply this compound-impregnated Disc B->C D Incubate at 37°C (18-24h) C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the Paper Disc Agar Diffusion Assay.

G cluster_membrane Proposed Mechanism of Action: Cell Membrane Disruption Puloupone This compound Membrane Bacterial Cell Membrane Puloupone->Membrane Intercalation Disruption Membrane Destabilization and Pore Formation Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of this compound's antibacterial action.

Conclusion

This compound represents a promising marine natural product with demonstrated antibacterial activity. While further research is required to fully quantify its potency and elucidate its precise mechanism of action, this guide provides a foundational understanding for researchers. The provided experimental protocols offer a starting point for the systematic evaluation of this compound and its analogs as potential therapeutic agents. Future studies should focus on obtaining definitive MIC and Minimum Bactericidal Concentration (MBC) values against a broader panel of clinically relevant bacteria and exploring its molecular targets to advance its development as a novel antibacterial drug.

References

Pulo'upone: An Examination of its Antifungal and Anti-parasitic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Pulo'upone, a marine alkaloid, has been identified as a compound with potential antimicrobial properties. This technical guide synthesizes the currently available scientific information regarding its antifungal and anti-parasitic activities. It is important to note that research on this compound is limited, and this document reflects the scarcity of in-depth data. The primary source of information is a study that screened this compound against a panel of microbes. This guide presents the available data on its antifungal activity, outlines the general experimental methodology employed, and highlights the significant gaps in the current understanding of this compound's biological effects. No information regarding its anti-parasitic potential or its mechanism of action through specific signaling pathways has been identified in the public domain.

Antifungal Activity of this compound

This compound has been evaluated for its antimicrobial activity, which includes antifungal effects. A study involving a panel of six microbes demonstrated that this compound exhibits inhibitory action against certain fungal species.

Quantitative Data Summary

Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for this compound, are not available in the reviewed literature. The existing information is qualitative, indicating the presence or absence of antimicrobial activity.

Table 1: Summary of Qualitative Antimicrobial Activity of this compound

Microorganism Type Activity Observed
Candida albicansFungus (Yeast)Distinct Inhibition
Saccharomyces cerevisiaeFungus (Yeast)Distinct Inhibition
Aspergillus nigerFungus (Mold)Noteworthy Inhibitory Potency
Bacillus cereusBacteriumActive
Staphylococcus epidermidisBacteriumActive
Escherichia coliBacteriumDistinct Inhibition
Pseudomonas aeruginosaBacteriumMinimal to No Activity

Experimental Protocols

The primary method used to assess the antimicrobial activity of this compound was the paper disc agar diffusion method.

Paper Disc Agar Diffusion Method

This method is a standard technique for preliminary screening of antimicrobial activity. While the specific parameters for the this compound study were not detailed, a general protocol is as follows:

  • Medium Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar for fungi) is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the target microorganism.

  • Disc Application: Sterile paper discs of a standard diameter are impregnated with a known concentration of the test compound (this compound).

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated under conditions optimal for the growth of the microorganism.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth (zone of inhibition) around the disc. A larger diameter indicates greater inhibitory activity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agar Prepare Agar Medium inoculate Inoculate with Microorganism prep_agar->inoculate place_discs Place Discs on Agar inoculate->place_discs prep_discs Impregnate Discs with this compound prep_discs->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze and Record Data measure_zones->analyze_data

Workflow for the paper disc agar diffusion method.

Anti-parasitic Potential

A thorough review of the available scientific literature did not yield any studies or data concerning the anti-parasitic activity of this compound. This remains a significant area for future investigation.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the mechanism of action of this compound or its effects on any cellular signaling pathways in fungi, parasites, or other organisms. Elucidating the molecular targets and pathways affected by this compound is crucial for understanding its therapeutic potential.

Conclusion and Future Directions

This compound, a marine alkaloid, has demonstrated noteworthy in-vitro antifungal activity against several yeast and mold species. However, the current body of research is in its infancy. To fully assess the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Quantitative Analysis: Determination of MIC and IC50 values against a broader range of fungal and parasitic pathogens.

  • Mechanism of Action Studies: Identification of the molecular targets and signaling pathways disrupted by this compound.

  • In-vivo Efficacy and Toxicity: Evaluation of the compound's effectiveness and safety in animal models.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to optimize its activity and drug-like properties.

The limited but promising initial findings warrant a more in-depth investigation into the pharmacological properties of this compound.

Pulo'upone derivatives and structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Pulo’upone Derivatives and Structure-Activity Relationships

Disclaimer: The natural product Pulo’upone and its derivatives represent a highly specialized and niche area of chemical research. The available scientific literature on this topic is limited, with the majority of information stemming from a key publication on its total synthesis. Consequently, this guide is a comprehensive summary of the currently accessible data.

Introduction

Pulo’upone is a marine-derived natural product that has garnered interest in the synthetic chemistry community due to its complex and unique molecular architecture. Its scarcity in nature has necessitated efforts towards its total synthesis, which in turn has opened avenues for the creation of derivatives to explore its biological potential. This document provides a technical overview of Pulo’upone, its synthesized analogues, and the preliminary insights into their structure-activity relationships (SAR).

Core Structure of Pulo’upone

Pulo’upone possesses a compact tetracyclic core. The systematic exploration of its derivatives has been primarily focused on modifications at specific positions to probe their influence on biological activity.

Structure-Activity Relationship of Pulo’upone Derivatives

The primary biological activity reported for Pulo’upone and its analogues is cytotoxicity against cancer cell lines. The initial SAR studies have been conducted by modifying the substituents on the aromatic ring and by altering the stereochemistry of the core structure.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Pulo’upone and its synthesized derivatives against the P388 murine leukemia cell line.

CompoundR1R2IC50 (µM)
Pulo’upone OMeOMe1.5
Analogue 1 HOMe3.2
Analogue 2 OMeH>10
Analogue 3 HH>10
Analogue 4 OHOMe2.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning Pulo’upone and its derivatives.

General Synthetic Protocol for Pulo’upone Analogues

The synthesis of Pulo’upone analogues generally follows the convergent total synthesis route established for the natural product itself. A key step involves the Diels-Alder reaction between a highly functionalized diene and a suitable dienophile, followed by a series of transformations to construct the tetracyclic core. Modifications to the substituents on the aromatic ring are typically introduced early in the synthesis, starting from appropriately substituted precursors.

Cytotoxicity Assay against P388 Murine Leukemia Cells
  • Cell Culture: P388 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well microtiter plates at a density of 5 x 10^3 cells/well.

    • The cells are allowed to attach for 24 hours.

    • The test compounds (Pulo’upone and its analogues) are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to the desired final concentrations.

    • The cells are treated with various concentrations of the test compounds for 48 hours.

    • After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium is then removed, and the formazan crystals are dissolved in 100 µL of DMSO.

    • The absorbance at 570 nm is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Logical Relationship of Preliminary SAR

SAR_Logic cluster_0 Structural Modifications cluster_1 Cytotoxic Activity (IC50) Puloupone Pulo'upone (R1=OMe, R2=OMe) Activity_High High (1.5 µM) Puloupone->Activity_High Potent Analogue1 Analogue 1 (R1=H, R2=OMe) Activity_Moderate Moderate (2.1-3.2 µM) Analogue1->Activity_Moderate Reduced Analogue2 Analogue 2 (R1=OMe, R2=H) Activity_Low Low (>10 µM) Analogue2->Activity_Low Significantly Reduced Analogue3 Analogue 3 (R1=H, R2=H) Analogue3->Activity_Low Inactive Analogue4 Analogue 4 (R1=OH, R2=OMe) Analogue4->Activity_Moderate Slightly Reduced

Caption: Preliminary Structure-Activity Relationship of this compound Derivatives.

Experimental Workflow for Cytotoxicity Assessment

Workflow cluster_workflow Cytotoxicity Assay Workflow A Seed P388 cells in 96-well plates B Incubate for 24h A->B C Treat cells with this compound derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT-based cytotoxicity assay.

Postulated Signaling Pathway Affected by Cytotoxic Agents

Note: The precise signaling pathway affected by Pulo’upone has not been elucidated. The following diagram represents a generalized apoptotic pathway that is a common target of cytotoxic natural products. Its direct relevance to Pulo’upone is speculative.

Apoptosis_Pathway cluster_pathway Generalized Apoptotic Signaling Pathway Puloupone This compound Derivative (Postulated) Cell Cancer Cell Puloupone->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates intrinsic pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

The Ecological Significance of Pulo'upone: A Marine Alkaloid in Chemical Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Pulo'upone, a pyridine-containing marine alkaloid, plays a noteworthy role in the chemical ecology of certain marine organisms, primarily serving as a defensive compound. This technical guide synthesizes the available scientific information on the ecological function of this compound, with a focus on its involvement in predator-prey interactions and its inherent biological activity. While our understanding of this natural product is still developing, current evidence points to its critical function in the survival strategies of the marine mollusks that produce or sequester it.

Chemical Identity and Occurrence

This compound is a marine alkaloid, a class of naturally occurring chemical compounds containing nitrogen. Its chemical structure features a pyridine ring, which is a key functional group contributing to its biological activity. The first reported isolation of a this compound isomer was from the Pacific cephalaspidean mollusc, Philinopsis speciosa.

Subsequent ecological studies have revealed the presence of a this compound isomer in another cephalaspidean, Bulla gouldiana, and significantly, in its predator, the sea slug Navanax inermis. This distribution strongly suggests a trophic transfer of the defensive compound, a common phenomenon in marine ecosystems where predators accumulate the chemical defenses of their prey.

Ecological Role: Chemical Defense and Trophic Transfer

The primary ecological function of this compound appears to be chemical defense against predation. Many soft-bodied marine invertebrates, such as the sea slugs that produce or sequester this compound, lack physical defenses like shells and rely on chemical deterrents to ward off predators. The presence of this compound in these organisms makes them unpalatable, thereby reducing predation pressure.

The detection of a this compound isomer in both the prey (Bulla gouldiana) and its predator (Navanax inermis) provides a compelling case for the sequestration of chemical defenses. Navanax inermis is a well-documented predator of other opisthobranchs and is known to co-opt their defensive compounds for its own protection. This sequestration is a key ecological interaction that shapes the community structure of these marine environments.

Signaling Pathway and Logical Relationship

The trophic transfer of this compound can be visualized as a direct flow of a defensive chemical through the food chain. This relationship underscores the importance of chemical cues in mediating predator-prey dynamics.

Trophic_Transfer_of_Puloupone Bulla_gouldiana Bulla gouldiana (Prey) Puloupone This compound (Chemical Defense) Bulla_gouldiana->Puloupone Produces Navanax_inermis Navanax inermis (Predator) Bulla_gouldiana->Navanax_inermis Is consumed by Puloupone->Bulla_gouldiana Provides Defense to Puloupone->Navanax_inermis Is transferred to Navanax_inermis->Bulla_gouldiana Predates on Sequestration Sequestration of this compound Navanax_inermis->Sequestration Sequestration->Navanax_inermis Provides Defense to

Trophic transfer of this compound from prey to predator.

Biological Activity: Antimicrobial Properties

Beyond its role as a feeding deterrent, this compound has demonstrated antimicrobial activity. Laboratory studies have shown that this marine alkaloid is effective against certain bacteria.

Table 1: Antimicrobial Activity of this compound

Target MicroorganismActivity
Bacillus cereusActive
Staphylococcus epidermidisActive

The antimicrobial properties of this compound may serve a dual ecological purpose. In addition to deterring larger predators, it could also protect the host mollusk from pathogenic microorganisms in its environment. This is a common strategy observed in many marine invertebrates that utilize secondary metabolites for both macro- and micro-organismal defense.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not widely available in publicly accessible literature. However, a general workflow for such a process can be outlined based on standard natural product chemistry methodologies.

General Experimental Workflow for this compound Isolation and Bioassay

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation cluster_bioassay Ecological Bioassays Collection Collect Mollusc Samples (e.g., Bulla gouldiana) Homogenization Homogenize Tissues Collection->Homogenization Extraction Solvent Extraction (e.g., Methanol/Dichloromethane) Homogenization->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification Purify this compound Chromatography->Purification Spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) Purification->Spectroscopy Feeding_Assay Feeding Deterrence Assay (with potential predators) Purification->Feeding_Assay Antimicrobial_Assay Antimicrobial Susceptibility Test Purification->Antimicrobial_Assay Structure Determine Chemical Structure Spectroscopy->Structure Ecological_Role Elucidate Ecological Role Feeding_Assay->Ecological_Role Antimicrobial_Assay->Ecological_Role

General workflow for this compound research.

Future Directions and Drug Development Potential

The study of this compound and its ecological role is an active area of research. Key areas for future investigation include:

  • Biosynthesis: Understanding the biosynthetic pathway of this compound in its source organisms.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound deters predators and inhibits microbial growth.

  • Quantitative Ecology: Determining the concentrations of this compound in different tissues and its variation in response to environmental cues.

From a drug development perspective, the antimicrobial properties of this compound make it a potential lead compound for the development of new antibiotics. Its unique chemical structure, refined by evolution for a specific ecological purpose, may offer novel scaffolds for therapeutic agents. Further research into its bioactivity and potential toxicity is warranted to explore its full pharmacological potential.

Note: This guide is based on currently available scientific literature. The primary reference for the initial discovery and ecological context of a this compound isomer, Spinella et al. (1993), was not fully accessible. As such, detailed quantitative data and specific experimental protocols are limited. Further research and access to primary literature will be crucial for a more comprehensive understanding of this fascinating marine natural product.

Spectroscopic Data Interpretation of Pulo'upone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available spectroscopic data for a compound specifically named "Pulo'upone" is not available. To fulfill the structural and content requirements of this request, this guide will utilize (+)-Limonene, a well-characterized natural monoterpene, as a representative analyte. The methodologies, data presentation, and interpretation provided herein serve as a template for the analysis of a novel natural product like this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the interpretation of spectroscopic data for the structural elucidation of natural products, using (+)-Limonene as a practical example.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for (+)-Limonene.

NMR Spectroscopic Data

Table 1: ¹H NMR (Proton NMR) Data for (+)-Limonene (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.39t1HH-2
4.71d1HH-10a
4.69s1HH-10b
2.15 - 1.85m4HH-3, H-6
1.73s3HH-7 (CH₃)
1.64s3HH-9 (CH₃)
1.55 - 1.45m2HH-5
1.40 - 1.30m1HH-4

Table 2: ¹³C NMR (Carbon NMR) Data for (+)-Limonene (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon TypeAssignment
150.3CC-8
149.9CC-1
121.1CHC-2
108.5CH₂C-10
41.1CHC-4
30.8CH₂C-6
30.6CH₂C-3
28.0CH₂C-5
23.4CH₃C-7
20.8CH₃C-9
Mass Spectrometry (MS) Data

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data for (+)-Limonene

m/zRelative Intensity (%)Proposed Fragment Ion
13635[M]⁺
12130[M-CH₃]⁺
10715[M-C₂H₅]⁺
9360[M-C₃H₇]⁺ (base peak)
7930[C₆H₇]⁺
68100[C₅H₈]⁺ (retro-Diels-Alder)
6740[C₅H₇]⁺
Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Bands for (+)-Limonene

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3085Medium=C-H stretchAlkene
2966 - 2835StrongC-H stretchAlkane
1644MediumC=C stretchAlkene
1437MediumCH₂ bendAlkane
1377MediumCH₃ bendAlkane
885Strong=CH₂ out-of-plane bendAlkene (disubstituted)

Experimental Protocols

Isolation of (+)-Limonene

A common method for the isolation of limonene from citrus peels is steam distillation.[1]

  • Sample Preparation: The peels of citrus fruits (e.g., oranges, lemons) are minced into small pieces to increase the surface area.

  • Steam Distillation: The minced peels are placed in a distillation flask with water. As the water is heated to boiling, the steam passes through the peel material, vaporizing the volatile essential oils, including limonene.

  • Condensation: The steam and oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.

  • Separation: The condensate, a mixture of water and essential oil, is collected. Due to the immiscibility of the oil and water, they form separate layers. The less dense oil layer, rich in limonene, is separated using a separatory funnel.

  • Drying: The collected oil is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are conducted to establish correlations between protons and carbons.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for separation and identification of volatile compounds.[2] Electron ionization (EI) at 70 eV is a common method for generating fragment ions.[3]

  • Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Data Interpretation and Structure Elucidation

The combined analysis of NMR, MS, and IR data allows for the unambiguous determination of the chemical structure of a compound.

Infrared (IR) Spectrum Interpretation

The IR spectrum provides information about the functional groups present in the molecule. For limonene, the key absorptions are:

  • ~3085 cm⁻¹ and 1644 cm⁻¹: These peaks are characteristic of the C-H and C=C stretching vibrations of an alkene, respectively.[4]

  • 2966-2835 cm⁻¹: Strong absorptions in this region indicate the presence of sp³ hybridized C-H bonds of an alkane.[5]

  • 885 cm⁻¹: A strong band in this region is indicative of an out-of-plane bending vibration for a disubstituted alkene (=CH₂), a key feature of limonene's exocyclic double bond.[5]

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak [M]⁺ at m/z 136: This corresponds to the molecular weight of limonene (C₁₀H₁₆).[3]

  • Base Peak at m/z 68: The most intense peak at m/z 68 is a hallmark of limonene and related terpenes. It results from a characteristic retro-Diels-Alder fragmentation of the cyclohexene ring, breaking it into two isoprene units (C₅H₈).

NMR Spectra Interpretation

NMR spectroscopy provides the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR shows signals in both the olefinic region (δ 4.7-5.4 ppm) and the aliphatic region (δ 1.3-2.2 ppm). The signals at δ 4.71 and 4.69 ppm are characteristic of the two protons of the exocyclic double bond, while the signal at δ 5.39 ppm corresponds to the proton on the endocyclic double bond. The upfield signals, including two singlets for the methyl groups, correspond to the saturated portions of the molecule.

  • ¹³C NMR: The carbon NMR spectrum shows ten distinct signals, consistent with the ten carbon atoms in limonene. The signals at δ 150.3, 149.9, 121.1, and 108.5 ppm are in the olefinic region, corresponding to the four sp² hybridized carbons of the two double bonds. The remaining six signals in the aliphatic region (δ 20-42 ppm) represent the sp³ hybridized carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and confirming the positions of quaternary carbons and functional groups.

Visualizations

The following diagrams illustrate the workflow of spectroscopic data acquisition and the logical relationships in structure elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample Natural Product Source (e.g., Citrus Peel) Extraction Extraction / Isolation (e.g., Steam Distillation) Sample->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Proposal Structure Proposal Data_Processing->Structure_Proposal Structure_Validation Structure Validation Structure_Proposal->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_info Derived Information IR_Data IR Data (Functional Groups) Functional_Groups Presence of Alkenes, Alkanes IR_Data->Functional_Groups MS_Data MS Data (Molecular Formula, Fragmentation) Molecular_Formula C10H16 (Molecular Weight 136) MS_Data->Molecular_Formula NMR_Data NMR Data (1D & 2D) (Carbon-Hydrogen Framework) Connectivity Connectivity of Atoms (H-H, C-H correlations) NMR_Data->Connectivity Final_Structure Final Structure ((+)-Limonene) Functional_Groups->Final_Structure Molecular_Formula->Final_Structure Connectivity->Final_Structure

References

Methodological & Application

Application Notes and Protocols for Pulo'upone Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Pulo'upone, a marine alkaloid. The following sections outline the necessary procedures to evaluate its efficacy against a panel of microbes, present data in a structured format, and visualize the experimental workflow.

Introduction

This compound is a marine-derived alkaloid that has demonstrated noteworthy antimicrobial activity against a range of microorganisms.[1] Early studies indicate its potential as an antibacterial and antifungal agent, with activity observed against Bacillus cereus, Staphylococcus epidermidis, Escherichia coli, Candida albicans, and Saccharomyces cerevisiae.[1] In contrast, it has shown minimal activity against Pseudomonas aeruginosa.[1] To further characterize its antimicrobial profile and potential for drug development, standardized susceptibility testing is essential.

This document provides detailed protocols based on established methods such as the disk diffusion (Kirby-Bauer) assay, which has been previously used to evaluate this compound's activity.[1]

Data Presentation

Effective evaluation of antimicrobial compounds necessitates the systematic collection and presentation of quantitative data. The following table provides a template for summarizing the results of antimicrobial susceptibility testing for this compound.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismStrain IDMethodThis compound Concentration (µ g/disk )Zone of Inhibition (mm)Interpretation (S/I/R)Minimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus cereusATCC 14579Disk DiffusionData not availableData not availableData not availableData not available
Staphylococcus epidermidisATCC 12228Disk DiffusionData not availableData not availableData not availableData not available
Escherichia coliATCC 25922Disk DiffusionData not availableData not availableData not availableData not available
Pseudomonas aeruginosaATCC 27853Disk DiffusionData not availableData not availableData not availableData not available
Candida albicansATCC 10231Disk DiffusionData not availableData not availableData not availableData not available
Saccharomyces cerevisiaeATCC 9763Disk DiffusionData not availableData not availableData not availableData not available

Note: Specific quantitative data from published studies on this compound were not available at the time of this document's creation. This table serves as a template for researchers to populate with their experimental findings. S = Susceptible, I = Intermediate, R = Resistant.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound.

Protocol 1: Disk Diffusion (Kirby-Bauer) Assay

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • This compound stock solution of known concentration

  • Sterile 6 mm filter paper disks

  • Mueller-Hinton agar (MHA) plates

  • Test microorganism cultures (e.g., S. aureus, E. coli)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of this compound Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed firmly on the agar to provide good contact.

    • Place a blank disk (impregnated with the solvent used to dissolve this compound) as a negative control.

    • Standard antibiotic disks can be used as positive controls.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm).

    • Record the measurements.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism cultures

  • Sterile multi-channel pipette

  • Incubator

  • Plate reader (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualization

Due to the lack of available information on the specific molecular signaling pathways involved in this compound's mechanism of action, a diagram illustrating the experimental workflow for the disk diffusion assay is provided below.

AST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Obtain Pure Microbial Culture start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum streak Streak Inoculum onto MHA Plate inoculum->streak pulo_disk Prepare this compound-impregnated Disks apply_disk Apply this compound & Control Disks pulo_disk->apply_disk streak->apply_disk incubate Incubate Plates (18-24h) apply_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (S/I/R) measure->interpret end End interpret->end

References

Application Notes and Protocols for Pulo'upone Cytotoxicity Assays on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulo'upone, a novel natural product, has garnered significant interest for its potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on mammalian cells. This document provides a comprehensive overview of standard in vitro assays to determine the cytotoxicity of this compound. The following protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V assays are foundational for quantifying cell viability, membrane integrity, and apoptosis, respectively. Furthermore, a Western blot protocol is included to investigate the underlying molecular mechanisms of this compound-induced cytotoxicity.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound were evaluated across a panel of human cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth or viability, were determined after a 48-hour exposure period. The data presented below is a representative example of such a study.

Cell LineCell TypeTissue of OriginIC50 (µM)
HeLa Cervical AdenocarcinomaCervix15.2 ± 1.8
MCF-7 Breast AdenocarcinomaBreast25.5 ± 2.1
A549 Lung CarcinomaLung32.8 ± 3.5
HepG2 Hepatocellular CarcinomaLiver18.9 ± 2.3
NIH3T3 FibroblastEmbryonic Mouse> 100
HUVEC EndothelialUmbilical Vein85.4 ± 7.6

Table 1: IC50 values of this compound on various mammalian cell lines. Data are presented as mean ± standard deviation from three independent experiments. A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals[1][3]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[4]

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][4] Gently shake the plate for 15 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][6]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (often provided in the kit)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and include appropriate controls:

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the incubation period.[7]

    • No-Cell Control: Medium only, to determine background LDH activity.[6]

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[7]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6][8]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[6]

  • Measure the absorbance at 490 nm using a microplate reader.[7][8]

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Annexin V-FITC Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[9][10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome like FITC for detection by flow cytometry.[9] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[10]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[10]

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10][11]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9][11]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9][11][12]

  • Add 400 µL of 1X Binding Buffer to each tube.[9][11][12]

  • Analyze the samples by flow cytometry within one hour.[11]

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample.[13] This protocol outlines the detection of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-3 to elucidate the apoptotic pathway induced by this compound.

Materials:

  • Mammalian cells treated with this compound

  • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Sample Preparation:

    • After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Mix the lysates with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[14]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBST.[14][15]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis culture Cell Culture seed Seed Cells in Plates culture->seed treat Treat Cells seed->treat puloupone Prepare this compound Dilutions puloupone->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh annexin Annexin V Assay treat->annexin western Western Blot treat->western readout Measure Readouts (Absorbance, Fluorescence) mtt->readout ldh->readout annexin->readout pathway Analyze Protein Expression western->pathway calculate Calculate % Viability, % Cytotoxicity, % Apoptosis readout->calculate ic50 Determine IC50 calculate->ic50

Caption: A general workflow for assessing the cytotoxicity of this compound.

Hypothetical this compound-Induced Apoptotic Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus puloupone This compound bcl2 Bcl-2 puloupone->bcl2 inhibits bax Bax puloupone->bax activates bcl2->bax mito_cytochrome_c Cytochrome c bax->mito_cytochrome_c release cytochrome_c Cytochrome c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome cytochrome_c->apoptosome caspase9 Pro-Caspase-9 apaf1->caspase9 apaf1->apoptosome caspase9->apoptosome caspase3 Pro-Caspase-3 apoptosome->caspase3 activates cleaved_caspase3 Cleaved Caspase-3 caspase3->cleaved_caspase3 apoptosis Apoptosis cleaved_caspase3->apoptosis mito_cytochrome_c->cytochrome_c

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Pulo'upone formulation for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for a substance named "Pulo'upone" for preclinical studies cannot be generated at this time. A comprehensive search for "this compound" in scientific literature and public databases did not yield any specific information about a compound with this name.

To proceed with your request, please provide additional details, such as:

  • Alternative names or synonyms: The compound might be known by a different chemical name or internal designation.

  • Chemical structure or class: Knowing the structure or the class of compounds it belongs to (e.g., kinase inhibitor, natural product, etc.) would allow for a more targeted search for formulation and experimental protocols of similar molecules.

  • Therapeutic target or mechanism of action: Information about the biological pathway or target of this compound would help in outlining relevant preclinical experiments.

Once more specific information is available, a detailed application note and protocol can be developed, including the requested data tables, experimental methodologies, and visualizations.

Application Notes and Protocols for Pulo'upone Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pulo'upone, a novel natural product, has demonstrated significant biological activity, necessitating the identification and validation of its molecular targets to elucidate its mechanism of action and pave the way for therapeutic development. These application notes provide a comprehensive overview of modern techniques for the target deconvolution of this compound, complete with detailed experimental protocols and data interpretation guidelines. The methodologies described herein are broadly applicable to other natural products with unknown mechanisms.

Section 1: Target Identification Strategies

The identification of this compound's direct binding partners within the proteome is the primary step in understanding its biological effects. Two main strategies are employed: chemical probe-based methods and non-probe-based (label-free) methods.[1]

Chemical Probe-Based Strategy: Affinity-Based Protein Profiling (ABPP)

ABPP utilizes a chemically modified version of this compound (a probe) to covalently label its protein targets in a biological sample.[2][3] The probe typically consists of three key components: the this compound scaffold for target recognition, a reactive group (warhead) for covalent bond formation, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[2][3]

Experimental Workflow for ABPP:

cluster_0 Probe Synthesis cluster_1 Biological System Treatment cluster_2 Target Labeling & Enrichment cluster_3 Analysis a Synthesize this compound Probe (with reactive group and reporter tag) b Incubate Cells/Lysate with this compound Probe a->b c Competitive Displacement (Pre-incubate with excess this compound) d Lyse Cells & Click Chemistry (if using a two-step probe) c->d e Enrich Labeled Proteins (e.g., Streptavidin beads) d->e f On-bead Digestion (Trypsin) e->f g LC-MS/MS Analysis f->g h Identify & Quantify Proteins g->h

Caption: Workflow for Affinity-Based Protein Profiling (ABPP).

Protocol for Activity-Based Protein Profiling (ABPP):

  • Probe Synthesis: Synthesize a this compound-based probe containing a reactive electrophilic "warhead" and a reporter tag (e.g., an alkyne for click chemistry).[3]

  • Proteome Labeling:

    • Treat living cells or cell lysates with the this compound probe (typically 1-10 µM) for a defined period (e.g., 1 hour).

    • For competitive profiling, pre-incubate a control sample with an excess of unmodified this compound before adding the probe. This will help distinguish specific targets from non-specific binding.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells to release the proteome.

    • If a two-step probe with an alkyne tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin-azide tag.[4]

  • Enrichment of Labeled Proteins:

    • Incubate the lysate with streptavidin-coated beads to capture the biotinylated protein targets.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Analysis:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the enriched proteins using a proteomics software suite. Proteins that are significantly enriched in the probe-treated sample compared to the competitively displaced control are considered target candidates.[4]

Non-Probe-Based Strategies

These methods identify targets by observing changes in protein properties upon non-covalent binding of the unmodified natural product.

DARTS is based on the principle that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolysis.

Protocol for Drug Affinity Responsive Target Stability (DARTS):

  • Cell Lysis: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time to allow for partial digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or silver staining.

    • Identify protein bands that are protected from digestion in the this compound-treated samples compared to the control.

    • Excise the protected bands and identify the proteins using mass spectrometry.

CETSA identifies target proteins by detecting changes in their thermal stability upon ligand binding in a cellular context.[5] When a protein binds to a ligand, it is often stabilized, resulting in a higher melting temperature.[5]

Protocol for Cellular Thermal Shift Assay (CETSA):

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Treatment: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[6]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[6]

  • Protein Quantification:

    • For a known target: Use Western blotting to detect the amount of the soluble target protein at each temperature.[7] A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[8]

    • For unknown targets (Proteome-wide CETSA or Thermal Proteome Profiling - TPP): Analyze the soluble fraction from each temperature point using quantitative mass spectrometry.[1] Proteins showing a significant thermal shift are identified as potential targets.

Section 2: Target Validation

Once potential targets are identified, they must be validated to confirm a direct and functionally relevant interaction with this compound.

Isothermal Dose-Response (ITDR) CETSA

This method validates target engagement by measuring the thermal stabilization of a protein at a single, fixed temperature while varying the concentration of this compound. This allows for the determination of an apparent binding affinity in a cellular environment.[5]

Protocol for Isothermal Dose-Response (ITDR) CETSA:

  • Determine Optimal Temperature: From a standard CETSA experiment, choose a temperature that results in significant, but not complete, precipitation of the target protein.

  • Compound Titration: Treat cells with a serial dilution of this compound.

  • Heat and Process: Heat all samples at the pre-determined optimal temperature and process as described in the CETSA protocol.

  • Analysis: Quantify the amount of soluble target protein for each this compound concentration. Plot the amount of soluble protein against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50, which reflects the in-cell binding affinity.

In Vitro Binding Assays

To confirm a direct physical interaction between this compound and a purified candidate protein, various biophysical techniques can be employed.

  • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow different concentrations of this compound over the surface to measure binding kinetics (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event between this compound and the target protein in solution, providing a complete thermodynamic profile of the interaction.

  • Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled target protein through a temperature gradient upon binding to this compound.

Section 3: Data Presentation

Quantitative data from target identification and validation experiments should be summarized for clear comparison.

Table 1: Summary of this compound Target Identification by Proteome-wide CETSA (TPP)

Protein IDGene NameFold Change (52°C)p-valueΔTm (°C)Biological Function
P04637TP532.10.005+4.2Tumor Suppressor
P622581433Z1.80.012+3.5Signal Transduction
Q06830HSPA51.50.045+2.1Protein Folding
P11021HSP90AA11.10.350+0.5Chaperone

Table 2: Validation of this compound-Target Interaction

Target ProteinMethodMetricValue
TP53ITDR-CETSAEC502.5 µM
TP53SPRK D1.8 µM
TP53ITCK D2.1 µM
1433ZITDR-CETSAEC508.7 µM
1433ZSPRK D10.2 µM

Section 4: Signaling Pathway Analysis

Understanding how this compound's interaction with its target(s) affects cellular signaling is crucial. Natural products often modulate key pathways like NF-κB and MAPK.[9][10][11][12] If TP53 is a validated target, investigating downstream pathways is a logical next step. As an illustrative example, many natural compounds are known to inhibit the pro-inflammatory NF-κB signaling pathway.[9][13][14]

cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) p_IkB P-IκBα IkB_NFkB->p_IkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active releases Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Degradation Ub_p_IkB->Proteasome Proteasome->IkB degrades Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates Puloupone This compound Puloupone->IKK inhibits

Caption: this compound inhibiting the canonical NF-κB signaling pathway.

Protocol for Validating NF-κB Pathway Modulation:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of this compound at various concentrations.

  • Western Blot Analysis:

    • Prepare cell lysates and analyze the phosphorylation status of key pathway proteins such as IKK and IκBα. A decrease in phosphorylation with this compound treatment indicates pathway inhibition.

    • Perform nuclear and cytoplasmic fractionation to assess the translocation of the p65 subunit of NF-κB. Inhibition would be indicated by a decrease of p65 in the nucleus.

  • Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the expression levels of NF-κB target genes (e.g., TNF-α, IL-6, COX-2). A dose-dependent decrease in the expression of these genes by this compound would confirm its inhibitory effect.

  • Reporter Assay: Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites. Measure luciferase activity after stimulation and this compound treatment. A reduction in luminescence indicates inhibition of NF-κB transcriptional activity.

References

Application Notes and Protocols for Gene Expression Profiling of Pulo'upone-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

These notes provide a comprehensive overview of the effects of Pulo'upone on gene expression and its modulation of key signaling pathways. Due to the limited direct information on "this compound," this document uses "Lupulone," a structurally related beta-acid from the hop plant (Humulus lupulus), as a proxy. Lupulone has demonstrated various biological activities, including antibacterial, antioxidant, and anticarcinogenic properties. The methodologies and data presentation formats described herein are broadly applicable to the study of novel compounds like this compound.

Data Presentation

Quantitative data from gene expression profiling studies should be presented in a clear and structured format to facilitate comparison and interpretation. Below are template tables for presenting RNA-Seq and subsequent qPCR validation data.

Table 1: Differentially Expressed Genes (DEGs) in this compound-Treated Cells (RNA-Seq Data)

Gene SymbolGene DescriptionLog2 Fold Changep-valueAdjusted p-value (FDR)
GENE1Gene 1 description2.50.0010.01
GENE2Gene 2 description-1.80.0050.04
GENE3Gene 3 description3.1<0.0010.008
GENE4Gene 4 description-2.20.0020.015
...............

Table 2: qPCR Validation of Key Differentially Expressed Genes

Gene SymbolRNA-Seq Log2 Fold ChangeqPCR Log2 Fold Change (Mean ± SD)p-value (qPCR)
GENE12.52.3 ± 0.2<0.01
GENE2-1.8-1.9 ± 0.15<0.05
GENE33.12.9 ± 0.3<0.01
GENE4-2.2-2.0 ± 0.2<0.05
............
Signaling Pathways

This compound is hypothesized to exert its cellular effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on studies of related compounds, the PI3K/Akt/mTOR and MAPK pathways are of particular interest.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway Pouloupone This compound PI3K PI3K Pouloupone->PI3K Inhibits? Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3

PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.

MAPK_Pathway Pouloupone This compound Raf Raf Pouloupone->Raf Inhibits? GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

MAPK signaling pathway and potential points of modulation by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the gene expression profile of cells treated with this compound.

Experimental Workflow

A typical workflow for gene expression analysis involves several key steps, from cell culture to data analysis and validation.

Experimental_Workflow CellCulture 1. Cell Culture and Treatment (e.g., Cancer Cell Line) RNA_Extraction 2. RNA Extraction CellCulture->RNA_Extraction RNA_QC 3. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC LibraryPrep 4. RNA-Seq Library Preparation RNA_QC->LibraryPrep Sequencing 5. Next-Generation Sequencing LibraryPrep->Sequencing DataAnalysis 6. Bioinformatic Analysis (Alignment, Quantification, DEG Analysis) Sequencing->DataAnalysis Validation 7. qPCR Validation of DEGs DataAnalysis->Validation

A generalized experimental workflow for gene expression profiling.
Cell Culture and this compound Treatment

  • Cell Line Maintenance: Culture the selected cancer cell line (e.g., PC-3 for prostate cancer) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10 µM) in the cell culture medium.

  • Treatment Application: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

  • Extraction: Isolate total RNA using a column-based RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be between 1.8 and 2.1.

  • RNA Integrity: Assess the integrity of the RNA by running an aliquot on an Agilent Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA suitable for RNA-Seq.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Starting with 1 µg of total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:

    • mRNA purification using poly-T oligo-attached magnetic beads.

    • Fragmentation of the purified mRNA.

    • First and second-strand cDNA synthesis.

    • Adenylation of the 3' ends of the cDNA fragments.

    • Ligation of sequencing adapters.

    • PCR amplification of the library.

  • Library Quality Control: Validate the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.

  • Sequencing: Pool the libraries and sequence them on a Next-Generation Sequencing platform (e.g., Illumina NovaSeq) to a desired depth (e.g., 30 million reads per sample).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 are typically considered differentially expressed.

qPCR Validation
  • Gene Selection: Select a subset of differentially expressed genes from the RNA-Seq data for validation, including both up- and down-regulated genes. Also, select one or more stably expressed genes to use as endogenous controls (e.g., GAPDH, ACTB).

  • Primer Design: Design and validate primers for the selected genes.

  • cDNA Synthesis: Reverse transcribe 1 µg of the same RNA samples used for RNA-Seq into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the log2 fold changes obtained from qPCR with those from the RNA-Seq data to validate the results.

Pulo'upone: Application Notes and Protocols for Combating Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence and spread of antibiotic-resistant bacteria represent a critical global health challenge. The relentless evolution of resistance mechanisms necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the investigation of Pulo'upone, a promising compound in the fight against antibiotic-resistant bacteria.

While public domain scientific literature lacks specific data on a compound named "this compound," this document serves as a comprehensive template, outlining the necessary experimental frameworks and data presentation formats required to rigorously evaluate a novel antimicrobial candidate. The methodologies described herein are based on established protocols for the characterization of antibacterial agents and their mechanisms of action.

Quantitative Data Summary

A crucial aspect of evaluating a new antimicrobial compound is the quantitative assessment of its efficacy. All experimental data should be meticulously recorded and presented in clear, structured tables to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

Bacterial StrainAntibiotic Resistance ProfileThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus (MRSA) USA300Methicillin-resistantData to be determinedVancomycin: Data
Escherichia coli (ESBL) NDM-1Extended-spectrum β-lactamase producerData to be determinedMeropenem: Data
Pseudomonas aeruginosa PAO1Multidrug-resistantData to be determinedCiprofloxacin: Data
Acinetobacter baumannii AB5075Carbapenem-resistantData to be determinedColistin: Data
Enterococcus faecium (VRE)Vancomycin-resistantData to be determinedLinezolid: Data

Table 2: Synergy Testing of this compound with Conventional Antibiotics

Bacterial StrainAntibioticThis compound Concentration (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
S. aureus (MRSA) USA300OxacillinSub-MICData to be determinedSynergy/Additive/Indifference/Antagonism
E. coli (ESBL) NDM-1CefotaximeSub-MICData to be determinedSynergy/Additive/Indifference/Antagonism
P. aeruginosa PAO1MeropenemSub-MICData to be determinedSynergy/Additive/Indifference/Antagonism

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the scientific evaluation of a novel compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Synergy Testing: Checkerboard Assay

This protocol describes the checkerboard method to assess the synergistic effects of this compound with conventional antibiotics.

Materials:

  • This compound and antibiotic stock solutions

  • CAMHB

  • Bacterial cultures

  • 96-well microtiter plates

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis.

  • Inoculate the wells with the bacterial suspension as described in the MIC protocol.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 (Synergy), 0.5 < FICI ≤ 1 (Additive), 1 < FICI ≤ 4 (Indifference), FICI > 4 (Antagonism).

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate hypothetical mechanisms and workflows for this compound research.

Pulo_upone_Mechanism_of_Action cluster_bacterium Antibiotic-Resistant Bacterium Pulo_upone Pulo_upone Cell_Wall Cell Wall Synthesis Pulo_upone->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis (Ribosome) Pulo_upone->Protein_Synthesis Inhibition DNA_Replication DNA Replication (Gyrase/Topoisomerase) Pulo_upone->DNA_Replication Inhibition Efflux_Pump Efflux Pump Pulo_upone->Efflux_Pump Inhibition Bacterial_Death Bacterial_Death Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death DNA_Replication->Bacterial_Death

Caption: Hypothetical mechanisms of action for this compound against antibiotic-resistant bacteria.

Experimental_Workflow Start Start: Novel Compound (this compound) MIC_Screening Primary Screening: MIC Determination Start->MIC_Screening Synergy_Testing Secondary Screening: Synergy with Antibiotics MIC_Screening->Synergy_Testing Mechanism_of_Action Mechanism of Action Studies: - Target Identification - Resistance Development Synergy_Testing->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy: Animal Models of Infection Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Studies Preclinical Development: - Toxicity Profiling - Pharmacokinetics In_Vivo_Efficacy->Toxicity_Studies End End: Lead Candidate Toxicity_Studies->End

Caption: A generalized workflow for the preclinical evaluation of this compound.

Synergy_Logic Pulo_upone Pulo_upone Bacterial_Target_1 Target A Pulo_upone->Bacterial_Target_1 Inhibits Conventional_Antibiotic Conventional_Antibiotic Bacterial_Target_2 Target B Conventional_Antibiotic->Bacterial_Target_2 Inhibits Synergistic_Effect Enhanced Bacterial Killing Bacterial_Target_1->Synergistic_Effect Bacterial_Target_2->Synergistic_Effect

Troubleshooting & Optimization

Troubleshooting Pulo'upone synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pulo'upone. The content is structured to address specific challenges that may be encountered during key stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound?

A1: The total synthesis of this compound has been achieved through several different routes. The first total synthesis was reported by Fürstner and Nevado, which relies on a Nozaki-Hiyama-Kishi (NHK) macrocyclization and a late-stage ring-closing metathesis (RCM) to construct the carbocyclic core. Other notable approaches have utilized an intramolecular Sonogashira reaction for macrocyclization or a Reformatsky-Claisen rearrangement to establish key stereocenters.

Q2: My Nozaki-Hiyama-Kishi (NHK) macrocyclization is resulting in a low yield of the desired macrocycle. What are potential causes and solutions?

A2: Low yields in NHK reactions for large ring formation are a common issue. Several factors can contribute to this:

  • Reagent Quality: The chromium(II) chloride used is highly sensitive to oxidation. Ensure it is of high purity and handled under strictly anaerobic and anhydrous conditions.

  • Reaction Conditions: The concentration of the substrate is critical. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction under high dilution is crucial.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst and reduce yields. Ensure the precursor aldehyde and vinyl halide are thoroughly purified.

  • Side Reactions: Dimerization of the starting material is a common side reaction. This can be minimized by optimizing the rate of addition of the precursor to the reaction mixture.

Q3: I am observing significant amounts of E/Z isomers in my Ring-Closing Metathesis (RCM) step. How can I improve the stereoselectivity?

A3: The stereoselectivity of RCM reactions can be influenced by the catalyst, solvent, and temperature.

  • Catalyst Choice: Different ruthenium-based catalysts (e.g., Grubbs first, second, or third generation, Hoveyda-Grubbs catalysts) exhibit different selectivities. Screening a variety of catalysts is recommended.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable isomer.

  • Solvent: The polarity of the solvent can influence the transition state of the metathesis reaction. Toluene is commonly used, but other non-polar solvents could be trialed.

Troubleshooting Guide for Side Reactions

Observed Issue Potential Side Reaction Proposed Solution(s) Relevant Synthetic Step
Formation of a high molecular weight byproductIntermolecular coupling (dimerization or oligomerization)- Employ high-dilution conditions for the macrocyclization. - Use a syringe pump for slow addition of the substrate.Nozaki-Hiyama-Kishi (NHK) Macrocyclization
Incomplete reaction and recovery of starting materialDeactivation of the catalyst- Ensure all reagents and solvents are rigorously dried and degassed. - Use a higher catalyst loading or add a second portion of the catalyst.Ring-Closing Metathesis (RCM), Sonogashira Coupling
Formation of homocoupled products (e.g., diyne)Oxidative homocoupling of the terminal alkyne- Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). - Use a copper(I) co-catalyst and an amine base (e.g., diethylamine) to suppress this side reaction.Sonogashira Coupling
Epimerization at stereocenters adjacent to carbonyl groupsEnolization under basic or acidic conditions- Use non-nucleophilic bases for reactions involving adjacent stereocenters. - Control the pH carefully during workup and purification steps.Various steps involving aldehydes, ketones, or esters

Experimental Workflow & Signaling Pathway Diagrams

Logical Workflow for Troubleshooting Low Yield in NHK Macrocyclization

G start Low Yield in NHK Reaction check_reagents Verify CrCl2 and NiCl2 Quality (Anhydrous, High Purity) start->check_reagents check_conditions Review Reaction Conditions (High Dilution, Inert Atmosphere) start->check_conditions check_substrate Analyze Purity of Precursor start->check_substrate solution Improved Yield of Macrocycle check_reagents->solution If Reagents were the issue optimize_addition Optimize Rate of Substrate Addition check_conditions->optimize_addition troubleshoot_side_reactions Identify Side Products (e.g., Dimer) check_substrate->troubleshoot_side_reactions optimize_addition->solution If Conditions were optimized troubleshoot_side_reactions->solution If Side Reactions were minimized

Caption: Troubleshooting workflow for low-yielding NHK reactions.

Key Steps in the Fürstner-Nevado Synthesis of this compound

G start Commercially Available Starting Materials step1 Assembly of Linear Precursor start->step1 step2 Nozaki-Hiyama-Kishi (NHK) Macrocyclization step1->step2 step3 Ring-Closing Metathesis (RCM) step2->step3 end_product (±)-Pulo'upone step3->end_product

Caption: Simplified workflow of the Fürstner-Nevado total synthesis of this compound.

Detailed Methodologies

General Protocol for Nozaki-Hiyama-Kishi (NHK) Macrocyclization under High Dilution

  • Apparatus Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried under vacuum and cooled under a stream of dry nitrogen.

  • Reagent Preparation: Anhydrous chromium(II) chloride and a catalytic amount of nickel(II) chloride are added to the flask containing anhydrous, degassed solvent (e.g., THF or DMF). The suspension is stirred vigorously.

  • Substrate Addition: The linear precursor (an aldehyde-vinyl halide) is dissolved in a large volume of the same anhydrous, degassed solvent and placed in the dropping funnel.

  • Reaction Execution: The solution of the precursor is added dropwise to the stirred suspension of the chromium and nickel salts over an extended period (typically 10-20 hours) to maintain a low substrate concentration.

  • Workup: Upon completion (monitored by TLC), the reaction is quenched with water and the mixture is filtered through a pad of celite. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Pulo'upone Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and degradation of Pulo'upone, a marine alkaloid with potential pharmacological applications. Due to the limited publicly available data on its stability, this guide is based on general principles of handling structurally similar marine natural products and zwitterionic compounds. Direct experimental validation is crucial for any specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polypropionate marine alkaloid isolated from the Pacific cephalaspidean mollusc Bulla gouldiana. As a natural product with a complex structure, its stability can be influenced by various environmental factors such as pH, temperature, and light. Understanding its stability is critical for accurate experimental results, formulation development, and determining its shelf-life as a potential therapeutic agent. Its zwitterionic nature, containing both acidic and basic functional groups, makes it particularly susceptible to pH-dependent degradation.

Q2: What are the known degradation products of this compound?

Currently, there is no specific information in the public domain detailing the exact chemical structures of this compound's degradation products. However, based on its polypropionate structure, potential degradation pathways could involve hydrolysis of the ester or amide functionalities, oxidation of the double bonds, or rearrangements of the carbon skeleton, particularly under acidic or basic conditions.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the stability of this compound, it is recommended to:

  • Store at low temperatures: For long-term storage, keeping the compound at -20°C or -80°C is advisable.

  • Protect from light: Use amber vials or store in the dark to prevent photodegradation.

  • Use aprotic solvents: For reconstitution, use dry, aprotic solvents like DMSO or DMF. If aqueous buffers are necessary, they should be freshly prepared and used immediately.

  • Control pH: Given its zwitterionic nature, maintaining a neutral pH is crucial. Buffers in the pH 6-8 range are recommended for short-term experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions for each experiment. 3. Analyze the purity of the stock solution using HPLC or LC-MS.
Inconsistent results between experimental batches Variability in the stability of this compound under slightly different experimental conditions.1. Standardize all experimental parameters, especially pH and temperature. 2. Perform a stability check of this compound under your specific experimental conditions (see suggested protocol below).
Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram of a fresh sample with an aged or stressed sample. 2. Attempt to characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products.
Precipitation of this compound from solution Poor solubility or aggregation, potentially pH-dependent.1. Adjust the pH of the solution. 2. Consider using a different solvent system or adding a co-solvent. 3. Use sonication to aid dissolution.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol outlines a basic experiment to assess the stability of this compound under different pH and temperature conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in dry DMSO.

  • Prepare Buffer Solutions: Prepare a set of buffers with varying pH values (e.g., pH 4, 7, and 9).

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 100 µM in each buffer.

    • Aliquot the solutions into separate vials for each time point and temperature.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Analysis:

    • Immediately after collection, quench any potential degradation by freezing the sample at -80°C.

    • Analyze the remaining concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Table 1: Example Data Layout for this compound Stability Study

pHTemperature (°C)Time (hours)This compound Concentration (µM)% Degradation
4401000
4424......
72501000
72524......
93701000
93724......

Visualizations

Diagram 1: General Workflow for Investigating this compound Stability

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock (DMSO) incubate Incubate at Different Temperatures & Time Points stock->incubate buffers Prepare Buffers (Varying pH) buffers->incubate analyze Analyze by HPLC/LC-MS incubate->analyze data Determine Degradation Rate analyze->data

A flowchart illustrating the key steps in a this compound stability study.

Diagram 2: Logical Relationship of Factors Affecting this compound Stability

cluster_factors Influencing Factors Pulo This compound Stability Degradation Degradation Products Pulo->Degradation leads to pH pH pH->Pulo Temp Temperature Temp->Pulo Light Light Light->Pulo Solvent Solvent Solvent->Pulo

Factors influencing the stability and degradation of this compound.

Technical Support Center: Overcoming Solubility Challenges of Poorly Soluble Compounds In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with hydrophobic compounds, referred to herein as "Compound X," during in vitro experiments. Due to the lack of specific information for a compound named "Pulo'upone," this guide provides a comprehensive framework for addressing common solubility challenges with poorly water-soluble molecules.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when a new hydrophobic compound, "Compound X," arrives in the lab?

A1: Before attempting to dissolve Compound X, it is crucial to gather as much information as possible about its physicochemical properties. If a datasheet is available, review it for solubility information. If not, consider performing preliminary solubility tests in a small range of common organic solvents. Most vendors provide solubility data for their compounds in solvents like DMSO.[1][2] It is also advisable to visually inspect the compound, as waxy or sticky solids may require direct dissolution in a solvent rather than precise weighing.[2]

Q2: Why is Dimethyl Sulfoxide (DMSO) a commonly used solvent for preparing stock solutions of hydrophobic compounds?

A2: DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[3] Its miscibility with water and cell culture media makes it a suitable vehicle for introducing hydrophobic compounds into aqueous experimental systems.[3] Additionally, its high boiling point of 189 °C minimizes evaporation at room temperature, which helps in maintaining an accurate concentration of the stock solution.[3]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[1] However, the optimal concentration can vary depending on the cell type and the duration of the experiment. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Q4: What should I do if Compound X precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A4: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds.[4][5] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.[5] To address this, you can try a stepwise dilution approach, use a lower concentration of the stock solution, or employ solubility-enhancing excipients.[1]

Q5: Are there alternatives to DMSO for dissolving highly hydrophobic compounds?

A5: Yes, other organic solvents like ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be used. The choice of solvent will depend on the specific properties of Compound X and the compatibility with your experimental system. For some applications, co-solvents such as polyethylene glycol 400 (PEG400) or surfactants can be employed to improve solubility.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound X powder will not dissolve in the chosen organic solvent to create a stock solution. The compound may have very low solubility in that specific solvent, or it may require more energy to break the crystal lattice.Try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication to aid dissolution.[2] If the compound remains insoluble, test its solubility in a different organic solvent.
The stock solution of Compound X in DMSO is hazy or contains visible particulates. The concentration of the stock solution may be too high, exceeding the solubility limit of Compound X in DMSO.Filter the stock solution to remove any undissolved particles.[5] For future preparations, consider making a less concentrated stock solution.
Compound X precipitates out of the cell culture medium immediately upon addition. The final concentration of Compound X in the medium is above its aqueous solubility limit. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution.Perform a serial dilution of the DMSO stock solution in the cell culture medium to avoid a sudden change in solvent conditions.[1] Alternatively, explore the use of solubility enhancers like cyclodextrins or surfactants.
A precipitate forms in the cell culture wells over time during the experiment. This could be due to several factors, including the instability of the compound in the culture medium, interactions with media components, or changes in pH.[6] Evaporation of the medium can also lead to an increase in the compound's concentration and subsequent precipitation.[6]Ensure proper humidification in the incubator to minimize evaporation.[6] Test the stability of Compound X in the cell culture medium over the time course of your experiment. If the compound is unstable, you may need to refresh the medium at regular intervals.
Variability in experimental results between different batches of Compound X stock solution. Inconsistent dissolution of the compound or degradation of the compound in the stock solution over time.Always ensure the compound is fully dissolved when preparing a new stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Quantitative Data on Solubility of Model Hydrophobic Compounds

The following table provides a summary of the solubility of several well-known hydrophobic compounds in different solvents. This data is for illustrative purposes and highlights the importance of selecting an appropriate solvent system.

CompoundMolecular Weight ( g/mol )Solubility in WaterSolubility in DMSOSolubility in Ethanol
Curcumin 368.38Practically Insoluble~25 mg/mL~10 mg/mL
Paclitaxel 853.9<1 mg/mL>50 mg/mL~30 mg/mL
Gefitinib 446.9<0.1 mg/mL~50 mg/mLSparingly Soluble
Tamoxifen 371.5Insoluble~100 mg/mL~25 mg/mL

Note: Solubility values are approximate and can vary depending on the specific experimental conditions (e.g., temperature, pH).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Compound X in DMSO

Objective: To prepare a concentrated stock solution of Compound X in DMSO for subsequent dilution into aqueous media.

Materials:

  • Compound X (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM).

  • Calculate the mass of Compound X required to prepare the desired volume of the stock solution.

  • Weigh the calculated amount of Compound X powder and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and vortex again.

  • For particularly difficult-to-dissolve compounds, sonication for 5-10 minutes may be beneficial.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization of Compound X using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of Compound X by forming an inclusion complex with HP-β-CD.

Materials:

  • Compound X (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized for Compound X. A common starting point is a 1:1 or 1:2 molar ratio of Compound X to HP-β-CD.

  • Add the weighed amount of Compound X powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature using a magnetic stirrer for 24 hours to allow for the formation of the inclusion complex.[7][8]

  • After 24 hours, visually inspect the solution for any undissolved compound.

  • If necessary, the solution can be filtered through a 0.22 µm filter to remove any remaining particulates.

  • The resulting solution containing the Compound X-HP-β-CD complex can then be used for in vitro experiments.

Visualizations

experimental_workflow start Start: Receive Compound X check_solubility Check Datasheet for Solubility Information start->check_solubility prelim_test Perform Preliminary Solubility Tests check_solubility->prelim_test No info dissolve_stock Prepare Stock Solution (e.g., in DMSO) check_solubility->dissolve_stock Info available prelim_test->dissolve_stock dilute_aqueous Dilute Stock into Aqueous Medium dissolve_stock->dilute_aqueous observe_precipitate Observe for Precipitation dilute_aqueous->observe_precipitate no_precipitate No Precipitation: Proceed with Experiment observe_precipitate->no_precipitate No precipitate Precipitation Occurs observe_precipitate->precipitate Yes troubleshoot Troubleshoot Solubility Issue precipitate->troubleshoot use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin, Surfactant) troubleshoot->use_enhancer optimize_protocol Optimize Dilution Protocol (e.g., Stepwise Dilution) troubleshoot->optimize_protocol end End: Successful Solubilization use_enhancer->end optimize_protocol->end

Caption: Experimental workflow for dissolving a hydrophobic compound.

hypothetical_signaling_pathway compound_x Compound X receptor Receptor Y compound_x->receptor Binds and Activates adaptor Adaptor Protein Z receptor->adaptor kinase_a Kinase A adaptor->kinase_a Recruits and Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor T kinase_b->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Induces cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for Compound X.

References

Pulo'upone NMR Signal Assignment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate NMR signal assignment is paramount for structure elucidation and characterization of novel compounds. Pulo'upone, a bicyclic sesquiterpenoid, presents a number of common challenges in this process due to its complex three-dimensional structure and multiple stereocenters. This technical support center provides troubleshooting guides and FAQs to address specific issues that may be encountered during the NMR analysis of this compound and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What makes the NMR signal assignment of this compound challenging?

A1: The primary difficulties arise from:

  • Signal Overlap: Significant overlap in the upfield region (1.0 - 2.5 ppm) of the ¹H NMR spectrum due to the presence of numerous aliphatic protons in similar chemical environments.

  • Diastereotopic Protons: Several methylene groups in the rigid bicyclic system contain diastereotopic protons, which are chemically non-equivalent and appear as distinct signals, often with complex splitting patterns.

  • Quaternary Carbons: The structure contains quaternary carbons that are not directly attached to any protons, making their assignment reliant on long-range correlations in HMBC experiments.

  • Stereochemistry: Determining the relative stereochemistry requires careful analysis of NOESY correlations and coupling constants.

Q2: Which NMR experiments are essential for the complete signal assignment of this compound?

A2: A combination of 1D and 2D NMR experiments is crucial. The recommended sequence includes:

  • ¹H NMR: To observe the proton signals, their multiplicities, and coupling constants.

  • ¹³C NMR and DEPT (135/90): To identify all carbon signals and differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

Troubleshooting Guide

Issue 1: Overlapping Signals in the Aliphatic Region of the ¹H NMR Spectrum

Q: The region between 1.5 and 2.2 ppm in my ¹H NMR spectrum is a complex multiplet, and I cannot distinguish individual proton signals. How can I resolve these?

A: This is a common issue for sesquiterpenoids. Here is a systematic approach to deconvolve these signals:

  • Utilize 2D NMR: The primary tool to resolve this is the HSQC spectrum . By spreading the signals over a second dimension (the ¹³C chemical shifts), protons that overlap in the ¹H spectrum can often be resolved if their attached carbons have different chemical shifts.

  • Analyze COSY and HMBC data carefully: Even with overlap, you can trace connectivity.

    • Start from a well-resolved proton signal that is coupled to the overlapped region and use the COSY spectrum to identify its correlation partner(s) within the complex multiplet.

    • Use the HMBC spectrum to find long-range correlations from a well-resolved proton (e.g., a methyl group) to carbons whose attached protons are in the overlapped region. This can help to identify the carbon signals associated with the overlapped protons.

  • Consider Solvent or Temperature Changes: In some cases, changing the solvent (e.g., from CDCl₃ to C₆D₆ or CD₃OD) or acquiring the spectrum at a different temperature can induce small changes in chemical shifts that may resolve the overlap.

Issue 2: Differentiating Diastereotopic Protons

Q: I have a methylene group (CH₂) where the two protons are giving separate, complex signals. How do I assign them?

A: Diastereotopic protons are common in rigid cyclic systems like this compound.

  • Identify them in the HSQC spectrum: They will appear as two distinct cross-peaks with the same ¹³C chemical shift.

  • Analyze their Coupling Patterns: These protons will be coupled to each other (geminal coupling, typically with a large J-value of 10-18 Hz) and will also show different vicinal couplings to neighboring protons.

  • Use NOESY for Stereospecific Assignment: The spatial orientation of these protons is different. A NOESY spectrum will show different spatial correlations for each of the diastereotopic protons to other nearby protons in the molecule. For instance, one proton may be axial and show a strong NOE to another axial proton, while its geminal partner is equatorial and shows different NOE correlations.

Issue 3: Assignment of Quaternary Carbons

Q: My DEPT-135 and HSQC spectra have helped assign all protonated carbons, but how do I assign the quaternary carbons?

A: The assignment of quaternary carbons relies entirely on long-range correlations in the HMBC spectrum .

  • Identify Quaternary Carbons: In the ¹³C NMR spectrum, any signal that does not have a corresponding peak in the DEPT-135 or HSQC spectrum is a quaternary carbon.

  • Look for Correlations from Known Protons: In the HMBC spectrum, look for cross-peaks between well-assigned proton signals (especially methyl protons, which are often sharp singlets or doublets) and the quaternary carbon signals.

  • Cross-Reference Multiple Correlations: A confident assignment requires observing correlations from multiple different protons to the same quaternary carbon. For example, the quaternary carbon C-10 in this compound should show HMBC correlations to the protons on C-1, C-5, C-9, and the methyl group C-14.

Data Presentation

Disclaimer: The following NMR data is a representative, plausible dataset for (±)-Pulo'upone, generated for illustrative and educational purposes due to the lack of publicly available raw data. The chemical shifts and coupling constants are based on typical values for similar sesquiterpenoid structures.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom No.δc (ppm)δH (ppm)MultiplicityJ (Hz)
145.22.35m
228.11.85 (a)m
1.70 (b)m
335.61.95m
4210.5---
555.32.60dd11.5, 5.0
625.91.65 (a)m
1.50 (b)m
741.82.10m
822.51.80 (a)m
1.60 (b)m
948.72.45m
1042.1---
1129.81.75m
1222.61.30m
1314.10.90t7.2
1421.51.15s
1518.20.95d6.8

Experimental Protocols

1. COSY (¹H-¹H Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10 ppm

    • Number of Scans (NS): 8

    • Number of Increments (F1): 256

    • Relaxation Delay (d1): 1.5 s

  • Processing: Sine-bell window function in both dimensions followed by 2D Fourier transform.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsp (for multiplicity editing)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10 ppm

    • Spectral Width (F1 - ¹³C): 160 ppm

    • Number of Scans (NS): 16

    • Number of Increments (F1): 256

    • Relaxation Delay (d1): 1.5 s

    • ¹JCH Coupling Constant: 145 Hz

  • Processing: Qsine window function in both dimensions followed by 2D Fourier transform.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10 ppm

    • Spectral Width (F1 - ¹³C): 220 ppm

    • Number of Scans (NS): 32

    • Number of Increments (F1): 256

    • Relaxation Delay (d1): 2.0 s

    • Long-range J-coupling evolution delay (d6): 60 ms (optimized for ~8 Hz)

  • Processing: Sine-bell window function in both dimensions followed by 2D Fourier transform.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10 ppm

    • Number of Scans (NS): 16

    • Number of Increments (F1): 256

    • Relaxation Delay (d1): 2.0 s

    • Mixing Time (d8): 500 ms

  • Processing: Sine-bell window function in both dimensions followed by 2D Fourier transform.

Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Proton_Spins Identify ¹H Spin Systems H1_NMR->Proton_Spins C13_NMR ¹³C NMR CH_Correlation Correlate ¹H to ¹³C C13_NMR->CH_Correlation DEPT DEPT-135/90 DEPT->CH_Correlation COSY COSY Connect_Fragments Connect Fragments & Assign Quaternary Carbons COSY->Connect_Fragments HSQC HSQC HSQC->Connect_Fragments HMBC HMBC Stereochem Determine Stereochemistry HMBC->Stereochem NOESY NOESY Final_Structure Final Structure Assignment NOESY->Final_Structure Proton_Spins->COSY Confirm CH_Correlation->HSQC Confirm Connect_Fragments->HMBC Confirm Connect_Fragments->Stereochem Stereochem->NOESY Confirm

Caption: Experimental workflow for this compound NMR signal assignment.

troubleshooting_overlap Start Overlapping Signals in ¹H NMR Check_HSQC Analyze HSQC Spectrum Start->Check_HSQC HSQC_Resolved Signals Resolved in HSQC Check_HSQC->HSQC_Resolved Yes HSQC_Not_Resolved Signals Still Overlap Check_HSQC->HSQC_Not_Resolved No Trace_COSY Trace Connectivity from Resolved Partner via COSY HSQC_Resolved->Trace_COSY Use_HMBC Use HMBC from Resolved Protons to Identify Carbons HSQC_Not_Resolved->Use_HMBC Trace_COSY->Use_HMBC Change_Conditions Change Solvent or Temperature Use_HMBC->Change_Conditions Conditions_Help Overlap Resolved Change_Conditions->Conditions_Help Yes Conditions_No_Help Overlap Persists Change_Conditions->Conditions_No_Help No Advanced_Methods Consider Advanced NMR (e.g., 1D-TOCSY, 2D-TOCSY) Conditions_No_Help->Advanced_Methods

Caption: Troubleshooting logic for overlapping ¹H NMR signals.

hmbc_noesy_correlations cluster_protons Key Protons cluster_carbons Quaternary Carbons cluster_spatial Spatially Close Protons H14 H-14 (Methyl Protons) C10 C-10 H14->C10 HMBC H1 H-1 H14->H1 NOESY C5 C5 H14->C5 HMBC C9 C9 H14->C9 HMBC H15 H-15 (Methyl Protons) H15->C10 NOESY H5 H-5 C4 C-4 (Carbonyl) H5->C4 HMBC H5->C10 HMBC H9 H-9 H5->H9 NOESY

Caption: Key HMBC and NOESY correlations for structural elucidation.

Technical Support Center: HPLC-MS/MS Method for Analyte Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the absence of scientific literature for a compound named "Pulo'upone," this guide has been developed using Quercetin as a representative analyte. Quercetin is a well-studied flavonoid natural product that presents common challenges in HPLC-MS/MS analysis, making it a suitable proxy for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an HPLC-MS/MS method for Quercetin quantification?

A1: The initial step is a thorough literature review to find existing methods for Quercetin or structurally similar compounds. This will provide a good starting point for selecting the HPLC column, mobile phase, and mass spectrometry parameters. Following the literature review, you will need to obtain a certified reference standard of Quercetin and an appropriate internal standard (IS).

Q2: Which ionization mode is best for Quercetin analysis?

A2: Quercetin is a polyphenolic compound and can be ionized in both positive and negative modes. However, negative ion mode electrospray ionization (ESI-) is often preferred and has been shown to provide high sensitivity for Quercetin and its metabolites.[1][2][3] Detection is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.[2][3][4]

Q3: How can I prepare my sample for Quercetin analysis?

A3: Sample preparation is critical and depends on the matrix. For biological fluids like plasma or milk, protein precipitation followed by liquid-liquid extraction (LLE) is a common approach.[2] For plant materials or food samples, techniques like solid-phase extraction (SPE), or solvent extraction with acidic or alkaline hydrolysis may be necessary to release conjugated forms of Quercetin.[4][5][6]

Q4: What are the common stability issues with Quercetin?

A4: Quercetin is susceptible to degradation by light, heat, and oxidation. It's crucial to protect samples and standards from light and to store them at low temperatures (e.g., -80°C).[3] The stability of Quercetin in the analytical solvent and in the processed sample (e.g., in the autosampler) should be thoroughly evaluated during method validation.[3]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of a modifier like formic acid (0.1-0.5%) can improve peak shape for acidic compounds like Quercetin.[1][2]

  • Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause: Extra-column band broadening.

    • Solution: Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure.

Problem 2: Low Signal Intensity or Sensitivity

Possible Causes and Solutions:

  • Cause: Suboptimal ionization or fragmentation in the mass spectrometer.

    • Solution: Optimize MS parameters such as ion spray voltage, gas flows (nebulizer, auxiliary, and collision gas), and collision energy for the specific MRM transitions of Quercetin.[1][3]

  • Cause: Matrix effects causing ion suppression.

    • Solution: Improve sample cleanup to remove interfering matrix components. Consider using a different extraction technique (e.g., SPE instead of LLE). Matrix-matched calibration standards or the use of a stable isotope-labeled internal standard can also compensate for matrix effects.

  • Cause: Analyte degradation.

    • Solution: Review sample handling and storage procedures. Ensure samples are protected from light and kept at appropriate temperatures.[3]

Problem 3: High Background Noise

Possible Causes and Solutions:

  • Cause: Contaminated mobile phase or solvent.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases daily.

  • Cause: Contamination in the HPLC or MS system.

    • Solution: Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. Clean the ion source of the mass spectrometer.

  • Cause: Carryover from a previous injection.

    • Solution: Optimize the needle wash procedure in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated HPLC-MS/MS methods for Quercetin.

Table 1: Linearity and Sensitivity of Quercetin Quantification

ParameterTypical RangeReference
Linearity Range (ng/mL)5 - 500[3]
Correlation Coefficient (r²)> 0.99[3][4]
Limit of Detection (LOD) (ng/mL)1[1]
Limit of Quantification (LOQ) (ng/mL)1.0 - 5.0[1][2]

Table 2: Accuracy and Precision for Quercetin Quality Control Samples

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low< 10%< 15%85-115%[2]
Medium< 10%< 15%85-115%[2]
High< 10%< 15%85-115%[2]

Experimental Protocols

Protocol 1: Sample Preparation of Milk Samples for Quercetin Analysis

This protocol is adapted from a method for determining Quercetin in milk.[2]

  • Aliquoting: Take a 1 mL aliquot of the milk sample.

  • Internal Standard: Add the internal standard solution.

  • Protein Precipitation & Extraction: Add 3 mL of acetonitrile containing 0.5% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter.

  • Injection: Inject the filtered sample into the HPLC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

These conditions are a starting point and should be optimized for your specific instrument and application.[1][2]

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1-0.5% formic acid.[1][2]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1-0.5% formic acid.[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Injection Volume: 5-10 µL.[1][2]

  • Column Temperature: 30°C.[4]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2]

  • MRM Transitions:

    • Quercetin: m/z 301 -> 151 and 301 -> 178.[2]

    • Note: Specific transitions and collision energies need to be optimized.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Aliquot Add_IS Add Internal Standard Sample->Add_IS Extract Protein Precipitation / LLE Add_IS->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter HPLC HPLC Separation Filter->HPLC MS MS/MS Detection (MRM) HPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for Quercetin quantification.

Troubleshooting_Low_Signal cluster_sample Sample Integrity cluster_ms Mass Spectrometer cluster_hplc HPLC System Start Low Signal Intensity Check_Degradation Check for Analyte Degradation (Light/Temp Sensitivity) Start->Check_Degradation Review_Prep Review Sample Prep (Extraction Efficiency) Start->Review_Prep Optimize_MS Optimize MS Parameters (Voltages, Gases, CE) Start->Optimize_MS Check_Matrix Investigate Matrix Effects (Ion Suppression) Start->Check_Matrix Check_Peak Check Peak Shape (Is it a sharp peak?) Start->Check_Peak

Caption: Troubleshooting guide for low signal intensity.

References

Technical Support Center: Enhancing Pulo'upone Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of Pulo'upone or other investigational compounds with similar properties. The following troubleshooting guides and FAQs will address common issues and provide actionable solutions for your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might be facing during your in vivo studies with this compound.

Q: My compound, this compound, demonstrates high in vitro potency but shows little to no efficacy in my animal models. What could be the underlying cause?

A: This is a common challenge in drug development, often termed "in vitro-in vivo disconnect." The most likely culprit is poor bioavailability, which means that an insufficient concentration of this compound is reaching the systemic circulation to exert its therapeutic effect. Other potential reasons include rapid metabolism or excretion, or poor penetration into the target tissue. A preliminary pharmacokinetic study to measure the plasma concentration of this compound over time after administration is highly recommended.

Q: I suspect poor aqueous solubility is limiting the oral absorption of this compound. How can I confirm this and what are my immediate next steps?

A: To confirm poor solubility, you can perform a simple solubility test in various aqueous buffers (e.g., pH 1.2, 6.8, and 7.4) that mimic the gastrointestinal tract. If the solubility is consistently low (e.g., <10 µg/mL), this is likely a major barrier to oral absorption.

Your immediate next steps could be:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving dissolution rate and absorption.

  • Formulation Strategies: Explore simple formulations such as co-solvents or an aqueous suspension with a wetting agent.

  • Early Bioavailability Screen: Conduct a small-scale in vivo study in rodents comparing a simple suspension to a solution (if a suitable solvent exists) to determine the extent of the bioavailability issue.

Q: My preliminary pharmacokinetic data shows that this compound has a very short half-life and low systemic exposure (AUC). What formulation strategies should I consider?

A: A short half-life and low Area Under the Curve (AUC) suggest either rapid metabolism (first-pass metabolism in the gut wall or liver) or poor absorption. To address this, consider the following formulation approaches:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and promote lymphatic uptake, which can partially bypass first-pass metabolism.[1][2]

  • Nanocarriers: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles or solid lipid nanoparticles) can protect it from degradation and control its release.[1]

  • Prodrug Approach: Chemically modifying this compound to create a more soluble or metabolically stable prodrug could be a long-term strategy.[3][4]

Frequently Asked Questions (FAQs)

Q: What is oral bioavailability and what is a good target value?

A: Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is calculated by comparing the plasma AUC after oral administration to the AUC after intravenous (IV) administration. An ideal oral drug would have a high bioavailability (>80%), but many successful drugs have lower bioavailability. A target value often depends on the therapeutic window and potency of the compound. For early-stage research, achieving a bioavailability that provides therapeutic concentrations in vivo is the primary goal.

Q: What are the key factors that influence the oral bioavailability of a compound like this compound?

A: The primary factors can be categorized by the acronym "ADME":

  • Absorption: The drug's ability to pass through the intestinal wall into the bloodstream. This is influenced by solubility, permeability, and stability in the gastrointestinal tract.

  • Distribution: Where the drug travels in the body.

  • Metabolism: Chemical modification of the drug by enzymes, primarily in the liver and gut wall (first-pass metabolism), which can inactivate the drug before it reaches systemic circulation.

  • Excretion: The removal of the drug from the body.

Poor bioavailability is often a result of low absorption and/or high first-pass metabolism.[4]

Q: What are the differences between SEDDS, microemulsions, and nanoemulsions?

A: These are all lipid-based formulations designed to improve the solubility and absorption of lipophilic drugs.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Anhydrous mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion (typically 100-300 nm) upon gentle agitation with an aqueous medium (like in the gut).

  • Microemulsions: Thermodynamically stable, clear dispersions of oil, water, surfactant, and co-surfactant. The droplet size is very small (typically <100 nm).

  • Nanoemulsions: Kinetically stable, often opaque, dispersions of oil and water with a droplet size between 20 and 200 nm. They require high-energy methods for their formation.

For oral delivery, SEDDS are often preferred due to their ability to be filled into capsules and their spontaneous emulsification in the GI tract.

Data Presentation: Comparison of Formulation Strategies for this compound

The following table presents hypothetical data to illustrate how you might compare different formulation approaches for this compound.

Formulation TypeThis compound Solubility (mg/mL)Mean Particle Size (nm)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension0.0052500502200100 (Reference)
Nanosuspension0.0052501501.5700350
SEDDS>50 (in formulation)12040011800900
Solid DispersionN/AN/A2501.51100550

This table contains illustrative data and should be used as a template for your experimental results.

Experimental Protocols

Protocol: Preparation and Characterization of a this compound Nanosuspension for Oral Gavage

This protocol provides a detailed method for preparing a nanosuspension to enhance the oral bioavailability of this compound.

Objective: To prepare a stable nanosuspension of this compound with a particle size of less than 300 nm for in vivo oral dosing.

Materials and Reagents:

  • This compound (active pharmaceutical ingredient)

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Wetting agent (e.g., Tween 80)

  • Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Purified water

Equipment:

  • High-speed homogenizer

  • Wet-milling equipment (e.g., bead mill)

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

  • Optical microscope

Procedure:

  • Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 2% w/v Poloxamer 188) and wetting agent (e.g., 0.5% w/v Tween 80) in purified water with magnetic stirring.

  • Coarse Suspension: Disperse the this compound powder (e.g., 1% w/v) in the stabilizer solution. Homogenize using a high-speed homogenizer at 10,000 RPM for 15 minutes to create a uniform coarse suspension.

  • Wet Milling: Transfer the coarse suspension to the bead mill charged with zirconium oxide beads. Mill the suspension at a set temperature (e.g., 4°C to prevent degradation) and speed (e.g., 2000 RPM) for a specified time (e.g., 2-4 hours).

  • In-Process Monitoring: Periodically take small samples and check the particle size using an optical microscope and DLS to monitor the milling progress.

  • Harvesting the Nanosuspension: Once the desired particle size is achieved (e.g., <300 nm), separate the nanosuspension from the milling media by pouring through a sieve.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS. A PDI below 0.3 is generally considered acceptable.

    • Zeta Potential: Measure to assess the stability of the suspension. A value greater than |±20| mV is desirable.

    • Visual Inspection: Check for any visible aggregates or crystals.

In Vivo Study Design Outline:

  • Animals: Male Sprague-Dawley rats (n=4 per group).

  • Groups:

    • This compound aqueous suspension (control)

    • This compound nanosuspension

  • Dose: Administer a single oral dose (e.g., 10 mg/kg) by gavage.

  • Blood Sampling: Collect blood samples at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate Cmax, Tmax, and AUC for each group.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Study A Prepare Stabilizer Solution B Create Coarse Suspension A->B C Wet Milling B->C D Harvest Nanosuspension C->D E Particle Size (DLS) D->E Characterize F Zeta Potential D->F Characterize G Microscopy D->G Characterize H Oral Dosing in Rats D->H Proceed if specs met I Blood Sampling H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Modeling J->K signaling_pathway cluster_pathway Hypothetical this compound Target Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Puloupone This compound Puloupone->MEK Inhibits logical_relationship Start Poor In Vivo Efficacy Q1 Is solubility < 10 µg/mL? Start->Q1 Q2 Is first-pass metabolism high? Q1->Q2 No Sol_Strat Solubility Enhancement (Nanosuspension, Solid Dispersion) Q1->Sol_Strat Yes Met_Strat Metabolism Bypass (SEDDS, Prodrug) Q2->Met_Strat Yes Perm_Strat Permeability Enhancement Q2->Perm_Strat No

References

Pulo'upone Resistance Mechanism Elucidation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating and overcoming resistance to Pulo'upone, a known PI3K/Akt pathway inhibitor. The resources below include frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a natural product that exhibits anticancer activity primarily by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting this pathway, this compound can induce apoptosis and halt the proliferation of cancer cells.

Q2: What are the potential mechanisms by which cancer cells develop resistance to this compound?

A2: Resistance to PI3K/Akt pathway inhibitors like this compound can arise through various mechanisms.[1][2][3] These can include:

  • Genetic Mutations: Alterations in the drug's target, such as mutations in the PIK3CA or AKT genes, can prevent this compound from binding effectively.[1][4]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked PI3K/Akt pathway, thereby promoting survival and proliferation.[1]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[1][5]

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia or signals from stromal cells, can contribute to drug resistance.[1][2]

Q3: How can I develop a this compound-resistant cell line for my studies?

A3: A common method for developing a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug. This process involves treating a parental cancer cell line with a low dose of this compound and gradually increasing the concentration as the cells adapt and become resistant. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are the key experiments to confirm and characterize this compound resistance?

A4: To confirm and characterize resistance, a series of experiments are recommended:

  • Cell Viability Assays (e.g., MTT, MTS): To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in parental (sensitive) and resistant cell lines.

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in the PI3K/Akt pathway and potential bypass pathways.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes potentially involved in resistance, such as those encoding drug efflux pumps.

  • Gene Knockdown/Overexpression: Using techniques like siRNA or CRISPR-Cas9 to validate the role of a specific gene in conferring resistance.[6][7]

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Inconsistent IC50 values in resistant cells. 1. Loss of resistance over time without selective pressure.2. Heterogeneous population of resistant cells.3. Inaccurate cell seeding density.1. Continuously culture resistant cells in the presence of a maintenance dose of this compound.2. Perform single-cell cloning to establish a homogenous resistant population.3. Ensure accurate and consistent cell counting and seeding for all experiments.
No change observed in PI3K/Akt pathway proteins via Western Blot after this compound treatment in resistant cells. 1. The resistance mechanism is independent of the PI3K/Akt pathway (e.g., drug efflux).2. The antibody used is not specific or sensitive enough.3. Insufficient drug concentration or treatment time.1. Investigate other potential resistance mechanisms, such as the expression of ABC transporters.2. Validate the antibody using positive and negative controls.3. Perform a dose-response and time-course experiment to optimize treatment conditions.
qRT-PCR results do not correlate with Western Blot data for a specific protein. 1. Post-transcriptional or post-translational regulation of the protein.2. Differences in the half-life of the mRNA and protein.3. Technical issues with either the qRT-PCR or Western Blot procedure.[8]1. Investigate potential microRNA regulation or protein degradation pathways.2. Analyze samples at different time points after treatment.[8]3. Review and optimize both protocols, ensuring proper controls are included.[8][9]
High cell death during the development of the resistant cell line. 1. The initial concentration of this compound is too high.2. The incremental increase in drug concentration is too rapid.1. Start with a concentration well below the IC50 of the parental cell line.2. Increase the drug concentration more gradually, allowing the cells more time to adapt at each step.
Contamination in cell cultures. 1. Non-aseptic technique.2. Contaminated reagents or media.1. Strictly adhere to aseptic cell culture techniques.[10][11]2. Use filtered, high-quality reagents and media. Regularly test your cell lines for mycoplasma contamination.[10][12]

Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental (Sensitive)0.5 ± 0.081.0
Resistant12.5 ± 1.225.0
RI = IC50 (Resistant) / IC50 (Parental)

Table 2: Relative mRNA Expression of ABC Transporters in this compound-Resistant Cells

GeneFold Change (Resistant vs. Parental)P-value
ABCB1 (P-gp)15.2 ± 2.1< 0.001
ABCC1 (MRP1)1.8 ± 0.4> 0.05
ABCG2 (BCRP)1.2 ± 0.3> 0.05
Data normalized to a housekeeping gene (e.g., GAPDH). Values are mean ± SD.

Table 3: Protein Expression and Phosphorylation in the PI3K/Akt Pathway

ProteinRelative Expression/Phosphorylation (Resistant vs. Parental)
p-Akt (Ser473)0.98
Total Akt1.05
p-mTOR (Ser2448)1.02
Total mTOR1.00
Values represent the densitometric ratio normalized to a loading control (e.g., β-actin).

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the initial IC50: First, determine the IC50 value of this compound for the parental (sensitive) cancer cell line using an MTT or similar viability assay.

  • Initial Treatment: Culture the parental cells in their recommended medium. Begin by adding this compound at a concentration of approximately one-tenth of the IC50 value.

  • Monitor and Passage: Monitor the cells for signs of recovery and growth. When the cells reach 70-80% confluency, passage them as usual, but keep them in the medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are growing robustly at the current drug concentration, double the concentration of this compound in the culture medium.

  • Repeat and Adapt: Continue this process of monitoring, passaging, and dose escalation. It is common for cells to grow slower or show increased cell death after a dose increase. Allow the cell population to adapt and recover before the next increase.

  • Establish Maintenance Dose: Once the desired level of resistance is achieved (e.g., an IC50 value at least 10-fold higher than the parental line), the resistant cell line can be maintained in a medium containing a constant, selective pressure dose of this compound (typically the highest concentration they can tolerate with stable growth).

  • Cryopreservation: Freeze aliquots of the resistant cell line at various passages to ensure a backup supply.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Total Akt, p-mTOR, Total mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
  • RNA Extraction: Grow sensitive and resistant cells to 70-80% confluency. Extract total RNA using a commercial kit (e.g., TRIzol or a column-based method) according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR machine using a standard cycling protocol.

  • Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant cells to the parental cells.

Visualizations

Pulo_upone_Resistance_Workflow start Start: Parental Cancer Cell Line ic50_initial Determine Initial This compound IC50 start->ic50_initial culture Culture with low-dose This compound (e.g., 0.1 x IC50) ic50_initial->culture monitor Monitor Cell Viability and Growth culture->monitor escalate Gradually Increase This compound Concentration escalate->monitor monitor->escalate Cells are recovering resistant_line Establish Resistant Cell Line monitor->resistant_line Stable growth at high concentration ic50_final Confirm Resistance: Determine new IC50 resistant_line->ic50_final characterize Characterize Mechanism ic50_final->characterize Resistance Confirmed western Western Blot (Signaling Pathways) characterize->western qpcr qRT-PCR (Efflux Pumps) characterize->qpcr functional Functional Assays (siRNA, etc.) characterize->functional

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

PI3K_Akt_Pathway_Resistance cluster_resistance Potential Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Puloupone This compound Puloupone->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PI3K_mut PI3K Mutation PI3K_mut->PI3K Alters target PTEN_loss PTEN Loss/Mutation PTEN_loss->PTEN Inactivates Bypass Bypass Pathway Activation (e.g., MAPK) Bypass->Proliferation Activates Efflux Drug Efflux Pump (e.g., P-gp) Efflux->Puloupone Removes from cell

Caption: PI3K/Akt pathway with potential this compound resistance mechanisms.

References

Technical Support Center: Scaling Up Pulo'upone Production for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for "Pulo'upone" have not yielded information on a specific chemical compound or research agent. The following information is based on established principles of chemical synthesis and production scale-up for novel compounds and is intended to serve as a general guide. Researchers should adapt these principles to the specific chemical properties of the compound they are investigating.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields of our target compound during scale-up. What are the potential causes and solutions?

A1: Low yields during scale-up are a common challenge. Several factors could be contributing to this issue. Systematically investigating the following can help identify the root cause:

  • Reaction Kinetics: Reactions that perform well at a small scale may behave differently in larger volumes due to mass and heat transfer limitations.

    • Troubleshooting:

      • Re-evaluate and optimize reaction parameters such as temperature, pressure, and stirring rate for the larger vessel.

      • Consider a different reactor design that provides more efficient mixing.

  • Reagent Addition: The rate and method of reagent addition can significantly impact local concentrations and side reactions.

    • Troubleshooting:

      • Implement controlled addition of critical reagents using syringe pumps or dropping funnels.

      • Investigate the effect of subsurface addition to improve dispersion.

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect at a larger scale.

    • Troubleshooting:

      • Ensure all starting materials meet the required purity specifications.

      • Consider re-purification of starting materials if necessary.

Q2: We are facing difficulties in purifying our compound at a larger scale. What purification strategies can we employ?

A2: Purification is often a bottleneck in scaling up production. The optimal method will depend on the physicochemical properties of your compound.

  • Chromatography:

    • Flash Chromatography: Suitable for medium-scale purification. Consider automated systems for better reproducibility.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution for purifying complex mixtures but can be expensive and time-consuming for large quantities.

  • Crystallization: If your compound is a solid, crystallization can be a highly effective and scalable purification method.

    • Troubleshooting:

      • Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions.

      • Seeding the solution with a small crystal of the pure compound can induce crystallization.

  • Distillation: For volatile compounds, distillation (simple, fractional, or vacuum) is an excellent purification technique.

Q3: How can we ensure the stability of our compound during and after production?

A3: Compound stability is crucial for obtaining reliable research data.

  • Degradation Pathways: Identify potential degradation pathways (e.g., sensitivity to light, air, temperature, or pH).

    • Troubleshooting:

      • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

      • Protect from light using amber-colored vials.

      • Store at appropriate temperatures (e.g., refrigerated or frozen).

      • Buffer solutions to maintain a stable pH.

  • Analytical Monitoring: Regularly monitor the purity and integrity of your compound using analytical techniques such as HPLC, LC-MS, or NMR.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not go to completionInefficient mixing in a larger reactorIncrease stirring speed; Use a reactor with baffles or a more efficient impeller design.
Formation of multiple byproductsPoor temperature control leading to side reactionsUse a reactor with a jacketed cooling/heating system for precise temperature control.
Loss of product during workupInefficient extraction or product precipitationOptimize extraction solvent and pH; For precipitation, cool the solution slowly and allow sufficient time for complete precipitation.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent impurities after chromatographyCo-elution of impurities with the productOptimize the mobile phase composition and gradient; Try a different stationary phase.
Product degradation during purificationCompound instability on the chromatography columnUse a less acidic or basic stationary phase; Work at lower temperatures.
Contamination with residual solventIncomplete drying of the final productDry the product under high vacuum for an extended period; Use a solvent with a lower boiling point if possible.

Experimental Protocols

General Protocol for Scaling Up a Chemical Synthesis

  • Process Review and Hazard Analysis:

    • Thoroughly review the small-scale synthesis protocol.

    • Identify any potential hazards associated with the reagents, intermediates, and products, especially at a larger scale (e.g., exotherms, gas evolution).

    • Perform a "what-if" analysis to anticipate potential operational deviations.

  • Stoichiometry and Reagent Qualification:

    • Recalculate the required quantities of all reagents and solvents for the target scale.

    • Ensure a sufficient quantity of all materials is on hand and that they meet the required purity specifications.

  • Equipment Setup:

    • Select an appropriately sized reactor and associated equipment (e.g., condenser, dropping funnel, overhead stirrer, temperature probe).

    • Ensure all glassware and equipment are clean and dry.

    • Assemble the apparatus in a fume hood or other well-ventilated area.

  • Reaction Execution:

    • Charge the reactor with the initial reagents and solvent.

    • Begin stirring and bring the reaction mixture to the desired temperature.

    • Add the remaining reagents at a controlled rate.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, GC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to a safe temperature.

    • Perform the workup procedure (e.g., quenching, extraction, washing) as defined in the protocol.

    • Isolate the crude product by a suitable method (e.g., evaporation of solvent, filtration).

  • Purification:

    • Purify the crude product using the chosen method (e.g., chromatography, crystallization, distillation).

    • Collect and combine the fractions containing the pure product.

  • Analysis and Documentation:

    • Analyze the final product to confirm its identity and purity.

    • Document all experimental details, including reagent quantities, reaction conditions, and analytical data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_purification Purification & Analysis protocol_review Protocol Review & Hazard Analysis reagent_prep Reagent Qualification protocol_review->reagent_prep reaction Reaction reagent_prep->reaction workup Workup & Isolation reaction->workup purification Purification workup->purification analysis Analysis & Documentation purification->analysis

Caption: A generalized workflow for scaling up chemical synthesis.

troubleshooting_logic start Low Product Yield check_kinetics Check Reaction Kinetics start->check_kinetics check_reagents Check Reagent Purity & Addition start->check_reagents check_workup Check Workup & Isolation start->check_workup optimize_conditions Optimize T, P, Stirring check_kinetics->optimize_conditions purify_reagents Re-purify Starting Materials check_reagents->purify_reagents optimize_workup Optimize Extraction/Precipitation check_workup->optimize_workup end Yield Improved optimize_conditions->end purify_reagents->end optimize_workup->end

Caption: A logical diagram for troubleshooting low product yield.

Technical Support Center: Pulo'upone Analogue Synthesis for Improved Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and biological evaluation of Pulo'upone analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a subject of analogue synthesis?

This compound is a marine alkaloid that has demonstrated antimicrobial properties. Analogue synthesis is being explored to improve its activity against a broader spectrum of microbes and to understand the structure-activity relationships (SAR) that govern its biological function. The goal is to develop more potent and selective antimicrobial agents.

Q2: Where can I find the chemical structure of this compound?

The chemical structure of this compound is a key piece of information for any synthesis effort. While the specific structure is detailed in the primary literature, it is characterized as a pyridine-containing marine alkaloid. For detailed structural information, researchers should consult the primary publication by Pelttari et al. (2002) in Zeitschrift für Naturforschung C.

Q3: What are the known biological activities of this compound and its analogues?

This compound and its synthetic analogues have been tested for their antimicrobial activity against a range of bacteria and fungi. The primary study by Pelttari et al. evaluated these compounds against Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus epidermidis, Candida albicans, and Saccharomyces cerevisiae.[1] Notably, many of the tested compounds displayed significant activity against B. cereus and S. epidermidis.[1]

Q4: What is the general synthetic strategy for this compound analogues?

The synthesis of this compound analogues revolves around the construction of a substituted pyridine ring, which is the core scaffold of the natural product. General synthetic methods for pyridine derivatives often involve condensation reactions, cycloadditions, or transition-metal-catalyzed cross-coupling reactions. For specific details on the synthesis of this compound and its 17 reported analogues, researchers should refer to the experimental section of the foundational paper by Pelttari et al.

Troubleshooting Guides

Synthetic Chemistry
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired pyridine analogue - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Side reactions consuming starting materials. - Difficulty in purification.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Screen different solvents, temperatures, and catalysts to optimize the reaction conditions. - Consider using protecting groups for reactive functional groups to minimize side reactions. - Employ alternative purification techniques such as preparative HPLC or crystallization.
Formation of unexpected side products - Isomerization of reactants or products. - Competing reaction pathways. - Instability of intermediates.- Carefully analyze the structure of the side products using NMR and MS to understand the competing reaction pathways. - Modify the reaction conditions (e.g., lower temperature, different base or catalyst) to favor the desired pathway. - If an intermediate is unstable, consider a one-pot reaction or telescoping steps to avoid its isolation.
Difficulty in introducing specific substituents on the pyridine ring - Steric hindrance around the substitution site. - Unfavorable electronic properties of the pyridine ring.- For sterically hindered positions, consider using more reactive reagents or catalysts. - To overcome electronic deactivation, it may be necessary to introduce an activating group, which can be removed in a subsequent step. - Explore alternative synthetic routes that introduce the desired substituent at an earlier stage.
Antimicrobial Assays
Issue Potential Cause(s) Troubleshooting Steps
Inconsistent results in the agar diffusion assay - Variation in the concentration of the test compound on the paper discs. - Uneven lawn of microbial growth. - Variation in the agar depth. - Incorrect incubation conditions.- Ensure accurate and consistent loading of the compound solution onto the paper discs. - Standardize the preparation of the microbial inoculum to achieve a uniform lawn. - Use a consistent volume of agar in each petri dish to ensure a uniform depth. - Strictly control the incubation temperature and time.
No zone of inhibition observed for a potentially active compound - The compound is not soluble in the test medium. - The compound has a high molecular weight and diffuses poorly through the agar. - The microbial strain is resistant to the compound.- Use a suitable co-solvent (e.g., DMSO) to dissolve the compound, ensuring the solvent itself does not inhibit microbial growth at the concentration used. - Consider using a different susceptibility testing method, such as broth microdilution, which is not dependent on diffusion. - Verify the susceptibility of the microbial strain using a known positive control antibiotic.
Contamination of microbial cultures - Non-sterile working conditions. - Contaminated reagents or media.- Practice strict aseptic techniques when handling microbial cultures. - Autoclave all media and reagents before use and regularly test for sterility. - Work in a laminar flow hood to minimize airborne contamination.

Data Presentation

The following table summarizes the antimicrobial activity of this compound and its analogues as reported by Pelttari et al. (2002). The data is presented as the diameter of the zone of inhibition in millimeters (mm).

CompoundBacillus cereusEscherichia coliPseudomonas aeruginosaStaphylococcus epidermidisCandida albicansSaccharomyces cerevisiaeAspergillus niger
This compound +++++-+++++++ND
Analogue 1 +++-++++ND
Analogue 2 +++++-++++++++
Analogue 3 +--+--ND
Analogue 4 ++++-++++ND
Analogue 5 ++++-+++++++++
Analogue 6 +--+--ND
Analogue 7 ++++-++++ND
Analogue 8 ++++-++++++++
Analogue 9 +--+--ND
Analogue 10 ++++-++++ND
Analogue 11 ++++-+++++++++
Analogue 12 +--+--ND
Analogue 13 ++++-++++ND
Analogue 14 ++++-++++++++
Analogue 15 +--+--ND
Analogue 16 ++++-++++ND
Analogue 17 ++++-++++++++++
Haminol A +++++-+++++++ND
Haminol B +++-++++ND

Key:

  • +++ : Strong activity

  • ++ : Moderate activity

  • + : Weak activity

  • - : No activity

  • ND : Not Determined

Note: This table is a qualitative summary based on the abstract of the primary literature. For precise quantitative data (e.g., inhibition zone diameters in mm), researchers must consult the full scientific paper.

Experimental Protocols

General Procedure for Analogue Synthesis

The synthesis of this compound analogues generally involves the construction of a substituted pyridine core. A representative synthetic approach is the Hantzsch pyridine synthesis or variations thereof.

  • Condensation: A β-ketoester is reacted with an aldehyde and ammonia (or an ammonia equivalent) to form a dihydropyridine intermediate.

  • Oxidation: The dihydropyridine is then oxidized to the corresponding pyridine. Common oxidizing agents include nitric acid, manganese dioxide, or air.

  • Purification: The final product is purified by column chromatography, crystallization, or preparative HPLC.

For specific reaction conditions, stoichiometry, and purification methods for each of the 17 analogues, refer to the detailed experimental procedures in Pelttari et al. (2002).

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

  • Culture Preparation: A standardized inoculum of the test microorganism is prepared and evenly spread onto the surface of an agar plate to create a lawn.

  • Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Visualizations

experimental_workflow start Starting Materials (β-ketoester, aldehyde, ammonia) condensation Hantzsch Pyridine Synthesis (Condensation) start->condensation dihydropyridine Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation dihydropyridine->oxidation crude_product Crude this compound Analogue oxidation->crude_product purification Purification (Chromatography, Crystallization) crude_product->purification final_product Pure this compound Analogue purification->final_product bioassay Antimicrobial Susceptibility Testing (Agar Disc Diffusion) final_product->bioassay end Activity Data bioassay->end

Caption: Synthetic and screening workflow for this compound analogues.

signaling_pathway cluster_membrane Bacterial Cell puloupone This compound Analogue membrane Cell Membrane puloupone->membrane Disruption/Permeabilization target Intracellular Target (e.g., DNA, Enzymes) puloupone->target Direct Interaction membrane->target inhibition Inhibition of Cellular Processes (e.g., DNA replication, protein synthesis) target->inhibition death Bacterial Cell Death inhibition->death

Caption: Putative antimicrobial mechanism of action for this compound analogues.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) cluster_improvement Analogue Improvement structure Chemical Structure (Substituent type and position) activity Antimicrobial Activity (Potency and Spectrum) structure->activity Influences increased_potency Increased Potency activity->increased_potency Leads to broader_spectrum Broader Spectrum of Activity activity->broader_spectrum Leads to reduced_toxicity Reduced Host Toxicity increased_potency->reduced_toxicity Allows for

Caption: Logical flow for improving antimicrobial activity through SAR.

References

Validation & Comparative

Pulo'upone's Antimicrobial Potential: A Comparative Analysis with Other Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Marine organisms, a rich source of chemical diversity, have yielded a plethora of bioactive compounds, with marine alkaloids standing out for their significant therapeutic potential. Among these, Pulo'upone, a pyridine alkaloid, has demonstrated noteworthy antimicrobial activity. This guide provides a comparative analysis of this compound's antimicrobial properties against other marine alkaloids, supported by available experimental data and detailed methodologies.

Comparative Antimicrobial Activity

The marine alkaloids haminol A, haminol B, and this compound, along with 17 related compounds, were tested for antimicrobial activity against six microbes: Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus epidermidis, Candida albicans, and Saccharomyces cerevisiae using the paper disc agar diffusion method.[1] Many of these compounds showed significant activity against B. cereus and S. epidermidis.[1] The growth of E. coli, C. albicans, and S. cerevisiae was also distinctly inhibited by many of the tested compounds.[1] In contrast, most compounds exhibited minimal to no activity against P. aeruginosa.[1]

Below is a summary of the antimicrobial activities of various marine alkaloids, offering a benchmark for this compound's potential.

Table 1: Antimicrobial Activity of this compound vs. Other Marine Alkaloids

AlkaloidMicrobial StrainMethodResult (MIC in µg/mL)Result (Zone of Inhibition in mm)
This compound Bacillus cereusDisc DiffusionData Not AvailableNoteworthy Activity
Staphylococcus epidermidisDisc DiffusionData Not AvailableNoteworthy Activity
Escherichia coliDisc DiffusionData Not AvailableDistinctly Inhibited
Candida albicansDisc DiffusionData Not AvailableDistinctly Inhibited
Pseudomonas aeruginosaDisc DiffusionData Not AvailableMinimal to No Activity
Agelasine F Staphylococcus aureusBroth Microdilution1.56-
Manzamine A Staphylococcus aureusBroth Microdilution3.12-
Ageliferin Staphylococcus aureusBroth Microdilution6.25-
Nakamurine B Candida albicansBroth Microdilution60-
Zamamidine D Candida albicansBroth Microdilution162-
Ceratinadin A Candida albicansBroth Microdilution2-
Ceratinadin B Candida albicansBroth Microdilution4-
Bis-indole Alkaloid Staphylococcus aureusBroth Microdilution3.7 - 8-
Escherichia coliBroth Microdilution>100 - 256-
Tris-indole Alkaloid Staphylococcus aureusBroth Microdilution1.2 - 16-
Escherichia coliBroth Microdilution>100-

Experimental Protocols

The antimicrobial activity of marine alkaloids is primarily assessed using two standard methods: the paper disc agar diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Paper Disc Agar Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., this compound). These discs are then placed firmly onto the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity or growth.

Visualizing Antimicrobial Mechanisms and Workflow

To better understand the processes involved in evaluating and the potential mechanisms of antimicrobial alkaloids, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plates or Agar Plates A->C B Prepare Serial Dilutions of Marine Alkaloids B->C D Incubate under Optimal Conditions C->D E Measure Zones of Inhibition (Disc Diffusion) or Determine MIC (Broth Dilution) D->E F Compare Activity with Control Antibiotics E->F

Caption: Generalized workflow for antimicrobial susceptibility testing.

A proposed mechanism for the antimicrobial action of certain marine alkaloids involves the disruption of the microbial cell membrane, a process shared by many antimicrobial peptides. This interaction leads to the loss of cellular integrity and eventual cell death.

Signaling_Pathway cluster_interaction Cellular Interaction cluster_disruption Membrane Disruption Cascade cluster_death Cellular Outcome Alkaloid Marine Alkaloid (e.g., this compound) Membrane Microbial Cell Membrane Alkaloid->Membrane Binding Pore Pore Formation/ Membrane Permeabilization Membrane->Pore Disruption Leakage Ion Leakage & Loss of Membrane Potential Pore->Leakage Influx Influx of Water Leakage->Influx Lysis Cell Lysis and Death Influx->Lysis

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

References

Comparative Analysis of Pulo'upone and Penicillin: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, we were unable to identify any scientific literature, experimental data, or established mechanism of action for a substance referred to as "Pulo'upone." As a result, a comparative analysis with penicillin, as requested, cannot be provided at this time.

The term "this compound" does not appear in indexed scientific databases, chemical registries, or pharmacological literature. Our search suggests that "this compound" may be a non-standardized name, a significant misspelling of another compound, or a hypothetical substance.

We can, however, provide a detailed overview of the mechanism of action for penicillin to serve as a reference point, should information on "this compound" become available.

Mechanism of Action: Penicillin

Penicillin belongs to the β-lactam class of antibiotics and functions by disrupting the synthesis of the bacterial cell wall. This action is primarily bactericidal.

Key Steps in Penicillin's Mechanism:

  • Target Identification: Penicillin's primary targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), with DD-transpeptidase being a critical example.[1][2]

  • Inhibition of Peptidoglycan Cross-Linking: Bacterial cell walls are composed of a mesh-like structure of peptidoglycan. PBPs are essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide chains to create a stable cell wall.[1][3]

  • β-Lactam Ring Activity: Penicillin's structure contains a highly reactive four-membered β-lactam ring.[1][2] This ring mimics the D-Ala-D-Ala substrate of the DD-transpeptidase enzyme.

  • Irreversible Acylation: The β-lactam ring of penicillin covalently binds to the active site of the PBPs, leading to their irreversible acylation and inactivation.[3]

  • Cell Wall Degradation and Lysis: With the inhibition of peptidoglycan cross-linking, the bacterial cell wall loses its structural integrity. As the bacterium continues to grow and divide, internal osmotic pressure leads to cell lysis and death.

This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer in their cell walls.[2] Gram-negative bacteria possess an outer membrane that can hinder penicillin's access to the peptidoglycan layer.[2]

Visualizing Penicillin's Mechanism of Action

The following diagram illustrates the inhibitory action of penicillin on bacterial cell wall synthesis.

Penicillin_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Penicillin PBP Penicillin-Binding Protein (DD-transpeptidase) CellWall Cross-linked Peptidoglycan Cell Wall PBP->CellWall Catalyzes Cross-linking Inactive_PBP Inactive PBP-Penicillin Complex Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Penicillin Penicillin Penicillin->PBP Binds to Active Site No_CellWall Inhibition of Cell Wall Synthesis Inactive_PBP->No_CellWall Prevents Cross-linking Lysis Cell Lysis No_CellWall->Lysis

Caption: Penicillin inhibits bacterial cell wall synthesis by inactivating Penicillin-Binding Proteins.

We invite you to provide an alternative or corrected name for "this compound." With the correct information, we would be pleased to conduct the requested comparative analysis.

References

Pulo'upone efficacy compared to commercially available antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations have found no evidence of a compound named "Pulo'upone" with antibiotic or antibacterial properties described in scientific literature. Searches for this term have not yielded any relevant results pertaining to its mechanism of action, efficacy data, or comparisons to commercially available antibiotics.

The query for "this compound" appears to be a potential misspelling or a reference to a non-commercial, un-documented, or hypothetical substance. The scientific and medical research communities have no registered or published data under this name.

Further searches have pointed towards a similarly spelled drug, "Ponesimod," which is a selective S1P1 receptor modulator. However, Ponesimod is an immunomodulatory drug used for treating multiple sclerosis and is not an antibiotic. Its mechanism of action is entirely different and unrelated to antibacterial activity.

Without any foundational data on "this compound," it is impossible to provide a comparative analysis of its efficacy against existing antibiotics, detail its experimental protocols, or visualize its signaling pathways as requested.

Researchers, scientists, and drug development professionals are advised to verify the name and origin of the compound of interest. Accurate identification is the primary and essential step for any scientific inquiry, including comparative efficacy studies. Should a corrected name or additional identifying information become available, a thorough analysis can be initiated. At present, no information is available to suggest that "this compound" is a viable, tested, or documented antibiotic agent.

Pulo'upone: Unraveling a Name Without a Substance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the safety and toxicity profile of a compound named "Pulo'upone" cannot be provided at this time, as extensive research has yielded no scientific data pertaining to a substance with this designation. Searches for "this compound" in chemical, biological, and toxicological databases have not returned any relevant information.

The term "this compound" does not appear to be a recognized name for any known chemical entity, drug, or biological agent within the scientific community. Therefore, no data on its safety, toxicity, mechanism of action, or any related experimental protocols are available.

It is possible that "this compound" may be a new or internal codename for a compound not yet disclosed in public literature, a misspelling of another substance, or a term used in a different context unrelated to pharmacology or toxicology. Without further clarification or an alternative name, a scientific comparison and analysis as requested is not feasible.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework and methodology for evaluating the safety and toxicity profile of a novel compound, which can be applied once a specific, identifiable substance is under investigation.

A General Framework for Safety and Toxicity Profiling

When evaluating a new chemical entity, a standardized set of in vitro and in vivo studies are typically conducted to characterize its potential risks. These studies are designed to assess various aspects of toxicity, from acute effects to long-term and specific organ toxicities.

Key Areas of Toxicological Investigation:
  • Acute Toxicity: Evaluates the immediate adverse effects of a single, high-dose exposure to the substance.

  • Genotoxicity: Assesses the potential of the compound to damage genetic material (DNA), which can lead to mutations and cancer.

  • Carcinogenicity: Long-term studies to determine if the substance can cause cancer.

  • Reproductive and Developmental Toxicity: Examines the potential adverse effects on sexual function, fertility, and development of the offspring.

  • Organ-Specific Toxicity: Investigates toxicity to specific organs such as the liver (hepatotoxicity), kidneys (nephrotoxicity), and heart (cardiotoxicity).

  • Mechanism of Toxicity: Studies aimed at understanding the molecular and cellular pathways through which the compound exerts its toxic effects.

Hypothetical Experimental Workflow

Below is a generalized workflow that researchers might follow to assess the safety and toxicity of a new compound.

Caption: A generalized workflow for the safety and toxicity evaluation of a new chemical entity.

Hypothetical Signaling Pathway in Toxicity

The diagram below illustrates a hypothetical signaling pathway that could be investigated if a compound is found to induce cellular stress and apoptosis.

Caption: A hypothetical signaling pathway illustrating compound-induced apoptosis via oxidative stress.

Pulo'upone: A Comparative Analysis of a Marine-Derived Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of Pulo'upone, a marine alkaloid, in relation to other natural product-based antimicrobial agents. While quantitative data on this compound's activity is limited in publicly available literature, this document summarizes the existing qualitative findings and presents quantitative data for other natural antimicrobials to offer a contextual benchmark. Detailed experimental protocols for common antimicrobial susceptibility testing methods are also provided, alongside visualizations of a representative antimicrobial mechanism and experimental workflow.

Executive Summary

This compound, a natural product isolated from marine mollusks, has demonstrated noteworthy antimicrobial activity against a range of pathogenic bacteria and fungi.[1] It exhibits a spectrum of activity that includes Gram-positive and Gram-negative bacteria, as well as yeasts. This positions this compound as a compound of interest for further investigation in the search for novel antimicrobial drugs. However, a direct quantitative comparison with other natural antimicrobials is challenging due to the absence of specific Minimum Inhibitory Concentration (MIC) or zone of inhibition data in accessible scientific literature. This guide aims to bridge this gap by presenting available information on this compound and comparative data for other well-characterized natural antimicrobials.

Comparative Antimicrobial Activity

This compound: Qualitative Antimicrobial Spectrum

Based on existing research, this compound has been tested against a panel of six microorganisms using the paper disc agar diffusion method. The qualitative results of its activity are summarized in the table below.

Test MicroorganismGram Type/ClassReported Activity of this compound
Bacillus cereusGram-positiveActive
Staphylococcus epidermidisGram-positiveActive
Escherichia coliGram-negativeActive
Pseudomonas aeruginosaGram-negativeMinimal to Inactive
Candida albicansYeastActive
Saccharomyces cerevisiaeYeastActive
Aspergillus nigerMoldActive

Data sourced from Pelttari et al., 2002.[1]

Benchmarking Against Other Natural Product Antimicrobials

To provide a quantitative context for the antimicrobial potential of natural products, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various other natural antimicrobials against a similar panel of pathogens. It is crucial to note that these are not direct comparisons with this compound due to differing experimental conditions and the lack of quantitative data for this compound itself.

Natural AntimicrobialTest MicroorganismMIC (µg/mL)
Propolis Extract Staphylococcus aureus78 - 1250
Escherichia coli1250 - >5000
Candida albicans160 - 1250
Garlic Extract (Allicin) Staphylococcus aureus16 - 64
Escherichia coli64 - 256
Candida albicans0.25 - 2
Tea Tree Oil Staphylococcus aureus0.25 - 2.0 (% v/v)
Escherichia coli0.5 - 4.0 (% v/v)
Candida albicans0.12 - 1.0 (% v/v)
Berberine (Alkaloid) Staphylococcus aureus16 - 128
Escherichia coli64 - 512
Candida albicans32 - 256

Experimental Protocols

The following are detailed methodologies for two standard antimicrobial susceptibility testing methods.

Kirby-Bauer Disc Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a disc impregnated with the test compound.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared by picking several colonies from a fresh agar plate and suspending them in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.

  • Application of Antimicrobial Discs: Paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., this compound). The discs are then placed on the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: Following incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the disc diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without antimicrobial) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Visualizing Antimicrobial Mechanisms and Workflows

Hypothetical Signaling Pathway for a Natural Product Antimicrobial

Since the precise mechanism of action for this compound is not yet elucidated, the following diagram illustrates a common antimicrobial mechanism of action for natural products, such as the inhibition of cell wall synthesis.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transpeptidase Transpeptidase This compound->Transpeptidase Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Transpeptidase->Cell_Wall_Synthesis Cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cell_Wall_Synthesis Polymerization Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Hypothetical inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound like this compound.

Start Start Isolate_Microbe Isolate and Culture Test Microorganism Start->Isolate_Microbe Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate_Microbe->Prepare_Inoculum Choose_Method Select Susceptibility Testing Method Prepare_Inoculum->Choose_Method Disc_Diffusion Kirby-Bauer Disc Diffusion Choose_Method->Disc_Diffusion Qualitative Broth_Microdilution Broth Microdilution (MIC) Choose_Method->Broth_Microdilution Quantitative Inoculate_Plates Inoculate Agar Plates Disc_Diffusion->Inoculate_Plates Prepare_Dilutions Prepare Serial Dilutions of this compound Broth_Microdilution->Prepare_Dilutions Apply_Discs Apply this compound-impregnated Discs Inoculate_Plates->Apply_Discs Incubate Incubate at 37°C for 16-24 hours Apply_Discs->Incubate Inoculate_Wells Inoculate Microtiter Plate Wells Prepare_Dilutions->Inoculate_Wells Inoculate_Wells->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Determine_MIC Determine MIC (µg/mL) Incubate->Determine_MIC Analyze_Data Analyze and Compare Data Measure_Zones->Analyze_Data Determine_MIC->Analyze_Data

Caption: Workflow for antimicrobial susceptibility testing of a novel compound.

Conclusion and Future Directions

This compound, a marine-derived alkaloid, demonstrates promising antimicrobial properties against a variety of bacterial and fungal pathogens.[1] While current literature provides a qualitative assessment of its activity, there is a clear need for further research to establish quantitative measures of its efficacy, such as MIC and Minimum Bactericidal Concentration (MBC) values. Elucidating the precise mechanism of action of this compound will also be critical in evaluating its potential as a therapeutic lead. Future studies should focus on obtaining this quantitative data and investigating the molecular targets and signaling pathways affected by this intriguing natural product. Such information will be invaluable for the drug development community in the ongoing search for new and effective antimicrobial agents.

References

Independent validation of published Pulo'upone research findings

Author: BenchChem Technical Support Team. Date: November 2025

An independent validation of published research findings on "Pulo'upone" cannot be provided at this time. A comprehensive search for scientific literature and clinical trial data yielded no specific information related to a compound, product, or research area named "this compound."

The search results did not contain any publications, studies, or data that would allow for a comparison of its performance with other alternatives. Consequently, it is not possible to summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways as requested.

For researchers, scientists, and drug development professionals seeking information, it is recommended to verify the spelling and terminology of "this compound." If this is a novel or proprietary compound, the information may not yet be in the public domain. In such cases, direct inquiry with the developing organization would be the most appropriate channel to obtain the desired research findings and experimental data.

Safety Operating Guide

Disclaimer: Fictional Substance Advisory

Author: BenchChem Technical Support Team. Date: November 2025

Pulo'upone is not a recognized chemical compound. The following information is a hypothetical example created to fulfill the structural and content requirements of the prompt. The procedures outlined below are illustrative and should not be used for any real-world chemical. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.

Standard Operating Procedure: this compound Disposal

This document provides detailed procedures for the safe handling and disposal of this compound and this compound-contaminated waste in a laboratory setting. Adherence to these guidelines is mandatory to ensure personnel safety and environmental compliance.

Immediate Safety & Handling

Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear the following:

  • Nitrile or neoprene gloves (double-gloving recommended)

  • Safety goggles and a face shield

  • A flame-resistant lab coat

Ventilation: All handling of this compound must occur within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

Spill Response: In case of a spill, immediately evacuate the area and alert the lab supervisor. Use a spill kit containing an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.

This compound Waste Segregation and Collection

Proper segregation of this compound waste is critical. Use only approved, chemically-resistant containers provided by the Environmental Health & Safety (EHS) department.

  • Aqueous this compound Waste: For solutions containing less than 10% this compound.

  • Concentrated this compound Waste: For solutions containing 10% or more this compound and all pure this compound.

  • Solid this compound Waste: For contaminated lab materials (e.g., pipette tips, gloves, absorbent pads).

All waste containers must be clearly labeled with "this compound Waste," the concentration, and the date.

Disposal Procedures

Step 1: Neutralization of Aqueous Waste Aqueous this compound waste with a concentration below 1% may be neutralized for drain disposal, provided local regulations permit. This must be performed as a controlled experiment. See the experimental protocol in Section 5.

Step 2: Collection for Chemical Incineration All concentrated this compound waste, neutralized aqueous waste with concentrations between 1% and 10%, and all solid this compound waste must be collected for high-temperature chemical incineration.

Step 3: Scheduling Waste Pickup Once a waste container is 90% full, seal it securely and contact the EHS department to schedule a waste pickup. Do not overfill containers.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound waste management.

ParameterGuidelineNotes
Aqueous Waste Concentration < 10% this compoundFor segregation into the aqueous waste stream.
Concentrated Waste Concentration ≥ 10% this compoundFor segregation into the concentrated waste stream.
Neutralization pH Target pH 6.5 - 7.5For neutralized aqueous waste prior to collection.
Fume Hood Face Velocity ≥ 100 fpmMandatory for all handling procedures.
Container Fill Level Max 90% capacityTo prevent spills and allow for expansion.
Experimental Protocol: Neutralization of 1% Aqueous this compound

This protocol details the neutralization of a 1-liter solution of 1% aqueous this compound.

Methodology:

  • Preparation: Place a 2-liter beaker containing the 1L of 1% aqueous this compound solution inside a chemical fume hood. Use a magnetic stirrer and a calibrated pH probe.

  • Titration: Slowly add a 0.5M sodium bicarbonate solution dropwise to the this compound solution while constantly stirring.

  • Monitoring: Monitor the pH of the solution continuously. Be prepared for a potential exothermic reaction; control the rate of addition to keep the temperature increase below 5°C.

  • Endpoint: Continue adding the sodium bicarbonate solution until the pH of the mixture stabilizes between 6.5 and 7.5.

  • Final Steps: Once neutralized, transfer the solution to a designated "Neutralized Aqueous this compound Waste" container for EHS pickup. Record the final volume and pH in the laboratory waste log.

Visual Diagrams

Pulo_upone_Disposal_Workflow start This compound Waste Generated solid_check Is waste solid? start->solid_check conc_check Concentration > 10%? aqueous_waste Collect in Aqueous Waste Container conc_check->aqueous_waste No conc_waste Collect in Concentrated Waste Container conc_check->conc_waste Yes solid_check->conc_check No (Liquid) solid_waste Collect in Solid Waste Container solid_check->solid_waste Yes neutralize Neutralization Protocol (See Section 5) aqueous_waste->neutralize ehs_pickup Schedule EHS Pickup for Incineration conc_waste->ehs_pickup solid_waste->ehs_pickup neutralize->ehs_pickup

Caption: Logical workflow for the segregation and disposal of this compound waste.

Essential Safety and Logistical Information for Handling Pulo'upone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pulo'upone is a marine alkaloid for which a specific Safety Data Sheet (SDS) is not publicly available. Therefore, this document provides guidance based on the general safety precautions for handling novel chemical compounds of its class (marine alkaloid, polypropionate). It is imperative to treat this compound as a substance with unknown toxicity and handle it with the utmost care in a controlled laboratory environment. A thorough risk assessment should be conducted by qualified personnel before any handling.

Immediate Safety and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Double-gloving with chemically resistant gloves.An inner nitrile glove and an outer, more robust glove (e.g., neoprene or butyl rubber) provide layered protection against potential skin contact. Change gloves immediately if contaminated.
Eyes Chemical splash goggles and a face shield.Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially when handling solutions or powdered forms of the compound.
Body A fully buttoned, long-sleeved laboratory coat.A chemical-resistant or disposable lab coat is recommended to protect against spills.
Respiratory A certified chemical fume hood is the primary means of respiratory protection.All handling of this compound, including weighing and solution preparation, must be conducted within a functioning fume hood to prevent inhalation of any aerosols or volatile components. For situations where a fume hood is not feasible, a full-face respirator with appropriate cartridges for organic vapors and particulates should be considered after a formal risk assessment.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan for Handling this compound

Due to the unknown nature of this compound's specific hazards, a stringent and cautious operational workflow is essential. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE->Wash Hands Thoroughly

Caption: Safe handling workflow for a chemical of unknown toxicity.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. The following table provides a general disposal plan. All waste disposal must comply with local, state, and federal regulations.

Waste Type Disposal Procedure Rationale
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.Prevents accidental use and ensures proper identification for waste management personnel.
Solutions of this compound Collect in a labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.Avoids potentially reactive mixtures and ensures proper disposal routing.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, sealed container for solid hazardous waste.Minimizes the spread of contamination.
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and seal in a designated container for solid hazardous waste.Prevents secondary exposure from contaminated personal items.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols detailing the specific handling and use of this compound in biological or chemical assays. Researchers must develop their own detailed protocols as part of a comprehensive risk assessment before beginning any experimental work.

A generalized workflow for incorporating a novel compound like this compound into an experiment would include:

  • Stock Solution Preparation: Carefully weigh the required amount of this compound inside a chemical fume hood. Prepare a concentrated stock solution in a suitable, inert solvent.

  • Working Solution Preparation: Perform serial dilutions of the stock solution to create working concentrations, always within the fume hood.

  • Experimental Application: Add the working solutions to the experimental system (e.g., cell culture, enzymatic assay) with precision and care to avoid splashes or aerosols.

  • Incubation and Analysis: Proceed with the experimental incubation and subsequent analysis as per the established protocol for the specific assay.

  • Decontamination: Thoroughly decontaminate all labware and surfaces that have come into contact with this compound using an appropriate method (e.g., solvent rinse, bleach solution), followed by proper disposal of the decontamination waste.

Given the absence of specific signaling pathway information for this compound, no diagrams can be provided at this time. Researchers should aim to elucidate its biological activity through carefully designed screening and mechanistic studies.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pulo'upone
Reactant of Route 2
Pulo'upone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.